Olomorasib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2771246-13-8 |
|---|---|
Molecular Formula |
C25H19ClF2N4O3S |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1 |
InChI Key |
OZUPICRWMLEFCS-LBPRGKRZSA-N |
Isomeric SMILES |
C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
Canonical SMILES |
C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Olomorasib: A Technical Guide to its Mechanism of Action in KRAS G12C-Mutated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of Olomorasib (LY3537982), a second-generation, potent, and highly selective inhibitor of the KRAS G12C mutation. It explores the core mechanism of action, its effects on downstream signaling pathways, and summarizes key preclinical and clinical data. Detailed experimental methodologies and visual representations of the underlying biological processes are included to facilitate a comprehensive understanding for research and development purposes.
Introduction: The Challenge of Targeting KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cellular signal transduction.[1] In its active, guanosine triphosphate (GTP)-bound state, KRAS stimulates downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation, differentiation, and survival.[2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[1]
The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is present in approximately 13% of non-small cell lung cancers (NSCLC) and 1-4% of colorectal and other solid tumors.[1][3] This mutation impairs GTP hydrolysis, leading to a constitutively active state that promotes uncontrolled cell growth and oncogenesis.[4] For decades, the smooth surface topology and high affinity for GTP made KRAS an "undruggable" target.[3] The discovery of a druggable pocket (the switch-II pocket) specific to the GDP-bound state of the G12C mutant has enabled the development of targeted covalent inhibitors.[3]
Core Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound is an orally bioavailable, second-generation small-molecule inhibitor designed for high potency and selectivity against the KRAS G12C oncoprotein.[5][6] Its mechanism of action is centered on the specific and irreversible covalent modification of the mutant cysteine residue at position 12.
-
Selective Binding: this compound selectively targets the KRAS G12C protein, which cycles between an inactive GDP-bound state and an active GTP-bound state.[3] The drug specifically binds to a cryptic groove present in the inactive, GDP-bound conformation.[7]
-
Irreversible Covalent Bond Formation: The drug forms an irreversible covalent bond with the thiol group of the mutant cysteine residue.[6]
-
Trapping in the Inactive State: This covalent binding effectively "locks" the KRAS G12C protein in its inactive GDP-bound state.[1][6][8]
-
Inhibition of Nucleotide Exchange: By stabilizing the inactive conformation, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation that is often catalyzed by guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1).[8][9]
-
Suppression of Downstream Signaling: With KRAS G12C trapped in its "off" state, downstream oncogenic signaling through the MAPK and other pathways is durably suppressed.[7][9] This ultimately inhibits tumor cell proliferation and can induce programmed cell death (apoptosis).[1]
A diagram illustrating this mechanism is provided below.
Caption: Mechanism of this compound action on the KRAS G12C signaling cycle.
Downstream Pathway Inhibition: The MAPK Cascade
The primary consequence of this compound binding to KRAS G12C is the durable suppression of the MAPK signaling pathway.[9] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector and a reliable biomarker of pathway activity.[7]
The signaling cascade proceeds as follows:
-
Active KRAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).
-
RAF phosphorylates and activates MEK1/2 .
-
MEK1/2 phosphorylates and activates ERK1/2 .
-
ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in cell growth, proliferation, and survival.
By preventing the activation of KRAS G12C, this compound effectively shuts down this entire cascade, leading to tumor regression in preclinical models.[8][9]
Caption: this compound inhibits the downstream MAPK signaling pathway.
Quantitative Data Summary
The clinical and preclinical activity of this compound has been evaluated extensively. The following tables summarize key quantitative data from published studies.
Table 1: Preclinical In Vitro Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Various KRAS G12C | Multiple | 0.004 - 0.032 | [4] |
Data for Sotorasib (AMG 510), a first-generation KRAS G12C inhibitor, is used as a proxy for typical preclinical potency.
Table 2: Clinical Efficacy of this compound Monotherapy (LOXO-RAS-20001 Trial)
| Patient Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| KRAS G12C Inhibitor-Naive (Non-CRC) | 105 | 35% | 7.1 months | [5][10] |
| KRAS G12C Inhibitor-Naive (NSCLC) | 42 | 35% (approx.) | 7.9 months | [5] |
| Previously Treated with KRAS G12C Inhibitor (NSCLC) | 39 | 41% | 8.1 months | [5][10] |
Data as of March 18, 2024, or October 30, 2023, depending on the source.[5][11]
Table 3: Clinical Efficacy of this compound in Combination with Pembrolizumab (LOXO-RAS-20001 Trial)
| Patient Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| First-Line Metastatic NSCLC | 17 | 77% | Not Estimable | [12][13] |
| Previously Treated NSCLC | 43 | 40% | Not Estimable | [12] |
Data as of March 18, 2024.[12][13]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard and specialized biochemical and cell-based assays.
5.1 Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRAS G12C mutation versus wild-type or other KRAS mutations.
-
Methodology:
-
Cell Plating: KRAS G12C mutant and KRAS wild-type cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.001 µM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.[9]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or via an MTT assay.
-
Data Analysis: Luminescence or absorbance is read on a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
5.2 Western Blotting for Pathway Modulation
-
Objective: To assess the effect of this compound on the phosphorylation state of downstream signaling proteins, particularly pERK, as a marker of MAPK pathway inhibition.
-
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with this compound at various concentrations (e.g., 1 µM) or DMSO for a defined time course (e.g., 2, 6, 24 hours).[9]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.
-
Caption: Experimental workflow for Western Blot analysis of pERK inhibition.
5.3 In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: KRAS G12C mutant human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered once daily via oral gavage (o.g.).[9] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Tumor growth inhibition (TGI) is calculated to determine efficacy. In some cases, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Mechanisms of Resistance
Despite the efficacy of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Resistance can emerge through various "on-target" (involving the KRAS gene itself) or "off-target" (bypassing KRAS dependency) mechanisms.[14]
-
On-Target Resistance: Secondary mutations in the KRAS gene can arise that prevent the inhibitor from binding effectively to the switch-II pocket.[2][14]
-
Off-Target Resistance: Tumor cells can activate alternative signaling pathways to bypass their dependency on KRAS G12C. This can include:
-
Feedback Reactivation: Inhibition of the MAPK pathway can lead to a feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can reactivate wild-type RAS isoforms or the PI3K pathway.[2][15]
-
Bypass Mutations: Acquired gain-of-function mutations in other oncogenes (e.g., NRAS, BRAF, MET, RET) or loss-of-function mutations in tumor suppressor genes (e.g., PTEN) can reactivate downstream signaling independently of KRAS G12C.[14]
-
The need to overcome these resistance mechanisms is the primary driver for investigating this compound in combination with other targeted agents, such as EGFR inhibitors (in CRC) or immune checkpoint inhibitors.[15][16][17]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. New Data from Phase 1/2 Study of this compound in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 11. Pan-tumor activity of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in patients with <em>KRAS</em> G12C-mutant advanced solid tumors. - ASCO [asco.org]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with KRAS G12C-mutant advanced NSCLC. | CoLab [colab.ws]
The Genesis of a Novel KRAS G12C Inhibitor: A Technical Deep Dive into Compound 19
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies for cancers driven by KRAS mutations, long considered "undruggable," has led to significant breakthroughs. Among the most promising are inhibitors of the specific KRAS G12C mutation. This technical guide delves into the discovery and chemical synthesis of a notable KRAS G12C inhibitor, designated as compound 19 in pivotal research, which ultimately contributed to the development of the clinical candidate MRTX849 (adagrasib)[1]. We will explore the intricate signaling pathways, detailed experimental protocols, and the crucial quantitative data that underscore its development.
Discovery and Rationale: Targeting the "Undruggable"
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, traps KRAS in a constitutively active state, driving oncogenic signaling. The discovery of a cryptic allosteric pocket, known as the Switch-II pocket (S-IIP), adjacent to the mutant cysteine residue, provided a novel avenue for therapeutic intervention[1].
The development of compound 19 was part of a structure-based drug design effort aimed at optimizing a series of tetrahydropyridopyrimidine-based covalent inhibitors[1]. The core strategy involved designing molecules that could non-covalently bind to the S-IIP of the inactive, GDP-bound KRAS G12C, and then form an irreversible covalent bond with the reactive cysteine-12 residue. This covalent modification locks the protein in its inactive state, thereby abrogating downstream signaling.
Signaling Pathway Context
KRAS G12C constitutively activates downstream pro-proliferative pathways, primarily the MAPK/ERK and PI3K/AKT pathways. Inhibition by compound 19 effectively shuts down these cascades.
Chemical Synthesis
The synthesis of compound 19 and its analogs involved a multi-step process. A key feature of the synthesis is the construction of the tetrahydropyridopyrimidine core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. The final step typically involves the attachment of the acrylamide "warhead" responsible for the covalent interaction with cysteine-12.
While the specific, detailed synthesis of compound 19 is part of a larger proprietary synthetic route, a general representation of the synthetic strategy for this class of inhibitors is outlined below[2].
A crucial step in the synthesis of related compounds involves a Buchwald-Hartwig amination to form a key C-N bond, followed by deprotection and subsequent acylation with acryloyl chloride to install the reactive group[2]. The synthesis of a precursor to this class of inhibitors reported a 19% yield for the final acryloylation step[2].
Quantitative Biological Data
Compound 19 demonstrated potent and selective inhibition of KRAS G12C. The following tables summarize the key quantitative data from preclinical studies, providing a comparative perspective on its activity and pharmacokinetic profile[1].
Table 1: In Vitro Potency and Cellular Activity
| Compound | pERK IC50 (nM)a |
| 18 (chloro analog) | 0.4 |
| 19 (methyl analog) | 0.9 |
aInhibition of ERK phosphorylation in NCI-H358 cells at 3 hours.[1][3]
Table 2: In Vivo Pharmacokinetics in CD-1 Mice
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | AUClast (ng*h/mL) | T1/2 (h) |
| 18 (chloro analog) | 30 | 185 | 344 | 1.1 |
| 19 (methyl analog) | 30 | 114 | 227 | 1.2 |
[1]
Table 3: Antitumor Efficacy
| Compound | Model | Dosing | Outcome |
| 18 (chloro analog) | MIA PaCa-2 Xenograft | 30 mg/kg, PO, QD | Tumor Regression |
| 19 (methyl analog) | MIA PaCa-2 Xenograft | 30 mg/kg, PO, QD | Tumor Regression |
[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of compound 19 and its analogs.
pERK Inhibition Assay (In-Cell Western)[3]
-
Cell Seeding: NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 3 hours).
-
Cell Lysis and Fixation: The cells are fixed with formaldehyde and permeabilized with Triton X-100.
-
Antibody Incubation: The fixed cells are incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary Antibody and Detection: Infrared dye-conjugated secondary antibodies are added, and the plates are scanned on an infrared imaging system.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and IC50 values are determined by non-linear regression analysis.
Mouse Pharmacokinetic Studies[1]
-
Animal Model: CD-1 mice are used for the pharmacokinetic evaluation.
-
Compound Administration: A single oral (PO) dose of the test compound, formulated in a suitable vehicle, is administered.
-
Blood Sampling: Blood samples are collected at various time points post-dosing via cardiac puncture or another appropriate method.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in plasma is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, AUC, and T1/2 are calculated using non-compartmental analysis.
Tumor Xenograft Efficacy Studies[1]
-
Cell Implantation: Human cancer cells (e.g., MIA PaCa-2) harboring the KRAS G12C mutation are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment Initiation: Mice are randomized into vehicle and treatment groups, and daily oral dosing of the test compound is initiated.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
The discovery and optimization of KRAS G12C inhibitor 19 represent a significant advancement in the quest to target oncogenic KRAS. Through a meticulous process of structure-based design, chemical synthesis, and rigorous biological evaluation, this compound demonstrated the requisite potency and pharmacokinetic properties to warrant further investigation. The data and protocols outlined in this guide provide a comprehensive overview of the foundational work that has paved the way for a new class of targeted cancer therapies.
References
Structural Biology of Olomorasib Binding to KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional aspects of Olomorasib's interaction with the KRAS G12C mutant protein. This compound (LY3537982) is a potent, highly selective, second-generation oral inhibitor that covalently targets the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state.[1][2][3][4] This mechanism of action prevents downstream signaling through critical oncogenic pathways, leading to an anti-tumor response.[1] While the precise co-crystal structure of this compound bound to KRAS G12C has not been publicly disclosed, extensive research on analogous covalent inhibitors provides a strong framework for understanding its binding characteristics.[5]
Core Mechanism of Action
The KRAS G12C mutation introduces a cysteine residue at position 12, which is not present in the wild-type protein. This mutation constitutively activates the KRAS protein by impairing its ability to hydrolyze GTP to GDP, leading to the persistent activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive cell proliferation and survival.
This compound is designed to exploit the unique nucleophilic nature of this mutant cysteine. It binds non-covalently to a pocket on the KRAS G12C protein known as the Switch-II pocket, positioning its electrophilic warhead in proximity to the cysteine residue. This is followed by the formation of an irreversible covalent bond, effectively trapping the KRAS G12C protein in an inactive conformation.
Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the in vitro and clinical activity of this compound.
In Vitro Cellular Potency
| Cell Line | Combination Agent | IC50 (µM) | Cancer Type |
| SW1463 | Abemaciclib | 0.001 | Colorectal Cancer |
| H358 | Abemaciclib | 0.003 | Non-Small Cell Lung Cancer |
| MIAPACA2 | Abemaciclib | 0.007 | Pancreatic Cancer |
Data from MedChemExpress, citing patent WO2021118877A1.[6]
Clinical Efficacy of this compound Monotherapy (Phase 1/2 LOXO-RAS-20001 Study)
| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Non-CRC Solid Tumors | 35% | 7.1 |
| KRAS G12C Inhibitor-Naïve NSCLC | Not Reported | 7.9 |
| NSCLC Previously Treated with a KRAS G12C Inhibitor | 41% | 8.1 |
Data presented at the 2024 ASCO Annual Meeting.[7][8][9]
Clinical Efficacy of this compound in Combination with Pembrolizumab (Phase 1/2 LOXO-RAS-20001 Study)
| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| First-Line Metastatic NSCLC | 77% | Not Reached |
| Previously Treated KRAS G12C-Mutant NSCLC | 40% | Not Evaluable |
Data presented at the 2024 ASCO Annual Meeting.[7][8][10][11][12][13]
Key Experimental Protocols
Detailed structural and biophysical characterization of covalent inhibitors like this compound relies on a suite of standard experimental techniques. Below are generalized protocols for key assays.
X-ray Crystallography of Inhibitor-KRAS G12C Complex
Objective: To determine the three-dimensional structure of this compound covalently bound to KRAS G12C, revealing the precise binding mode and interactions.
Methodology:
-
Protein Expression and Purification:
-
The human KRAS (residues 1-169, G12C mutant) is expressed in E. coli.
-
The protein is purified using affinity chromatography (e.g., Ni-NTA), followed by removal of the affinity tag with a specific protease.
-
Further purification is achieved through ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.
-
The protein is loaded with GDP.
-
-
Co-crystallization:
-
The purified KRAS G12C-GDP protein is incubated with a molar excess of this compound to ensure complete covalent modification.
-
The complex is concentrated to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Crystallization screening is performed using various commercially available or in-house prepared screens to identify initial crystallization conditions.
-
Crystallization conditions (precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a previously determined structure of KRAS as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the initial non-covalent interaction between this compound and KRAS G12C.
Methodology:
-
Immobilization of KRAS G12C:
-
Recombinant, purified KRAS G12C is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of EDC and NHS.
-
KRAS G12C in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active esters are quenched with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the immobilized KRAS G12C surface, and the binding response is measured in real-time.
-
A flow cell with no immobilized protein or with a control protein serves as a reference.
-
The sensor surface is regenerated between injections if necessary, using a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal.
-
The association and dissociation phases are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with KRAS G12C in a cellular environment by measuring the change in the thermal stability of the target protein upon ligand binding.
Methodology:
-
Cell Treatment:
-
KRAS G12C mutant cells (e.g., NCI-H358) are cultured and treated with various concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
The treated cells are harvested, washed, and resuspended in a suitable buffer.
-
The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
The samples are then cooled on ice.
-
-
Protein Extraction and Analysis:
-
Cells are lysed by freeze-thaw cycles or other methods that do not denature the proteins.
-
The soluble fraction of the lysate is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble KRAS G12C in the supernatant at each temperature is quantified by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
The amount of soluble KRAS G12C is plotted against the temperature for each treatment condition.
-
A melting curve is generated, and the melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined.
-
A shift in the Tm to a higher temperature in the presence of this compound indicates stabilization of KRAS G12C and confirms target engagement.
-
Visualizations
KRAS G12C Signaling Pathway and this compound Inhibition
Caption: KRAS G12C signaling pathway and inhibition by this compound.
Experimental Workflow for this compound Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting | INN [investingnews.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. New Data from Phase 1/2 Study of this compound in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 8. investor.lilly.com [investor.lilly.com]
- 9. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 10. JNCCN 360 - Non–Small Cell Lung Cancer - ASCO 2024: Novel KRAS G12C Inhibitor Plus Pembrolizumab for Advanced, Mutant NSCLC [jnccn360.org]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
Olomorasib: A Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement and downstream signaling effects of olomorasib (LY3537982), a potent and selective second-generation covalent inhibitor of the KRAS G12C mutation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and its Target: KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signal transduction, playing a crucial role in cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is a frequent alteration, occurring in approximately 13% of NSCLC and 3-5% of colorectal cancers.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream signaling pathways, such as the MAPK/ERK pathway, driving uncontrolled cell growth and tumor progression.[1]
This compound is an orally bioavailable small molecule designed to selectively and irreversibly bind to the mutant cysteine residue in KRAS G12C.[2][3] This covalent modification traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[2][3] Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity and a manageable safety profile, both as a monotherapy and in combination with other anti-cancer agents.[4]
Target Engagement of this compound
The primary mechanism of this compound's action is its direct and covalent engagement with the KRAS G12C protein. This interaction is highly specific to the mutant protein, sparing the wild-type KRAS.
Covalent Binding Mechanism
This compound features a reactive moiety that forms a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS G12C protein. This irreversible binding locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and subsequent activation of downstream effectors.[2][3]
Diagram: this compound Mechanism of Action
Caption: this compound covalently binds to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.
Quantitative Analysis of Target Engagement
The potency of this compound's engagement with KRAS G12C has been quantified through various biochemical and cellular assays. While a direct dissociation constant (Kd) for the initial non-covalent binding is not publicly available, the efficiency of the covalent modification is a key indicator of its potency.
| Parameter | Value | Cell Line/System | Reference |
| kinact/Ki | 248,016 M-1s-1 | Biochemical Assay | [5] |
| KRAS-GTP Loading IC50 | 3.35 nM | H358 (NSCLC) | [5] |
Table 1: Quantitative parameters of this compound target engagement.
The kinact/Ki value represents the second-order rate constant for covalent modification and is a measure of the inhibitor's efficiency. A higher value indicates a more rapid and efficient covalent inactivation of the target protein. The IC50 for KRAS-GTP loading demonstrates the concentration of this compound required to inhibit 50% of the active, GTP-bound KRAS G12C in a cellular context.
Downstream Signaling Effects of this compound
By locking KRAS G12C in an inactive state, this compound effectively suppresses the downstream signaling cascades that drive tumor growth. The primary pathway affected is the mitogen-activated protein kinase (MAPK) pathway, specifically the RAF-MEK-ERK cascade.
Inhibition of the MAPK Pathway
Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2. Phosphorylated ERK (pERK) translocates to the nucleus and regulates the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation. This compound's inhibition of KRAS G12C leads to a significant reduction in the levels of pERK.
Diagram: KRAS G12C Downstream Signaling and this compound Inhibition
Caption: this compound blocks the activation of the KRAS G12C protein, thereby inhibiting the downstream RAF-MEK-ERK signaling pathway.
Quantitative Analysis of Downstream Signaling Inhibition
The inhibitory effect of this compound on downstream signaling has been quantified in both in vitro and in vivo models.
| Parameter | Value | Cell Line/System | Reference |
| pERK Inhibition IC50 | 0.65 nM | H358 (NSCLC) | [5] |
| pERK Inhibition (in vivo) | 82.2% - 90.6% | H358 Tumor Xenograft (12.5-100 mg/kg single dose) | [3] |
| pERK Inhibition over time (in vivo) | 82.6% (8h), 65.2% (24h) | H358 Tumor Xenograft (30 mg/kg single dose) | [3] |
| Cell Viability IC50 (with Abemaciclib) | 0.001 µM | SW1463 (Colorectal) | [3] |
| Cell Viability IC50 (with Abemaciclib) | 0.003 µM | H358 (NSCLC) | [3] |
| Cell Viability IC50 (with Abemaciclib) | 0.007 µM | MIAPACA2 (Pancreatic) | [3] |
Table 2: Quantitative analysis of this compound's downstream signaling effects.
These data demonstrate this compound's potent inhibition of ERK phosphorylation at nanomolar concentrations in cells and significant, dose-dependent target modulation in vivo.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize the target engagement and downstream signaling effects of this compound. These protocols are based on standard molecular biology techniques and have been adapted to the specific context of KRAS G12C inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Protocol:
-
Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) to 70-80% confluency in appropriate growth medium.
-
Drug Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Resuspension: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Western Blot: Determine the protein concentration of the soluble fractions. Equal amounts of protein are then subjected to SDS-PAGE and Western blotting using a primary antibody specific for KRAS and a secondary antibody conjugated to HRP.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble KRAS G12C as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot for pERK Inhibition
Western blotting is a standard technique to measure the levels of specific proteins, such as the phosphorylated (active) form of ERK, to assess the impact of a drug on a signaling pathway.
Protocol:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling. Treat the cells with a range of concentrations of this compound or vehicle for a defined period (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (pERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK and/or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Calculate the ratio of pERK to total ERK for each treatment condition. Plot the percentage of pERK inhibition relative to the vehicle-treated control as a function of this compound concentration to determine the IC50.
Conclusion
This compound is a highly potent and selective covalent inhibitor of KRAS G12C that demonstrates robust target engagement and effective inhibition of downstream oncogenic signaling. The quantitative data from preclinical studies highlight its superior potency compared to first-generation KRAS G12C inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and similar targeted therapies. The continued clinical development of this compound holds significant promise for patients with KRAS G12C-mutant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Study of LY3537982 in Cancer Patients With a Specific Genetic Mutation (KRAS G12C) [clin.larvol.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Carbone Cancer Center Clinical Trials - Protocol Summary [mct.platformx.wisc.edu]
- 5. lillyoncologypipeline.com [lillyoncologypipeline.com]
Olomorasib (LY3537982): A Technical Guide to its Potency and Selectivity for KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomorasib (LY3537982) is an investigational, orally bioavailable, second-generation covalent inhibitor of the KRAS G12C mutation, a prevalent oncogenic driver in various solid tumors.[1][2] Developed by Eli Lilly and Company, this compound is engineered for high potency and selectivity, aiming to overcome some of the limitations of first-generation KRAS G12C inhibitors.[3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the potency and selectivity of this compound, including quantitative data, detailed experimental methodologies, and visualization of its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound is a highly selective and potent inhibitor that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein.[5][6] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling pathways, such as the MAPK pathway.[7] Preclinical data suggests that this compound's pharmacokinetic properties are designed to achieve high target occupancy at clinically achievable doses.[8]
Quantitative Potency of this compound
The potency of this compound has been characterized through various biochemical and cellular assays, demonstrating a significant improvement over first-generation KRAS G12C inhibitors.
Biochemical and Cellular Potency
| Assay Type | Metric | This compound (LY3537982) | Sotorasib (AMG510) | Adagrasib (MRTX849) | Cell Line/System | Reference |
| Covalent Modification Kinetics | kinact/KI (M-1s-1) | 248,016 | 7,220 | 35,000 | Biochemical | [6] |
| KRAS-GTP Loading | IC50 | 3.35 nM | 47.9 nM | 89.9 nM | H358 (NSCLC) | [6] |
| pERK Inhibition | IC50 | 0.65 nM | 13.5 nM | 14.0 nM | H358 (NSCLC) | [6] |
| Cellular Proliferation (in combo with Abemaciclib) | IC50 | 0.001 µM | Not Reported | Not Reported | SW1463 (Colorectal) | [9] |
| Cellular Proliferation (in combo with Abemaciclib) | IC50 | 0.003 µM | Not Reported | Not Reported | H358 (NSCLC) | [9] |
| Cellular Proliferation (in combo with Abemaciclib) | IC50 | 0.007 µM | Not Reported | Not Reported | MIAPACA2 (Pancreatic) | [9] |
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated dose-dependent anti-tumor activity.
| Animal Model | Dosing | Outcome | Reference |
| EL3187 NSCLC Patient-Derived Xenograft | 3 to 30 mg/kg (QD or BID) | Complete regression to significant tumor growth inhibition. | [5] |
| H358 Tumor Xenograft | 12.5-100 mg/kg (single dose) | 82.2%-90.6% pERK inhibition; 73.4%-94% active KRAS inhibition. | [9] |
| MiaPaca-2 Pancreatic Cancer Xenograft | 5, 10, 30 mg/kg (single dose) | Dose and time-dependent inhibition of pERK and active KRAS. | [9] |
Selectivity Profile
This compound has been shown to be highly selective for the KRAS G12C mutant protein. Preclinical studies have demonstrated that it selectively inhibits the growth of KRAS G12C-mutant tumor cells, with no significant activity against KRAS wild-type or cells harboring other KRAS mutations.[5][6] While a comprehensive kinome-wide selectivity panel is not publicly available, the existing data underscores its specificity for the intended target. One study noted that while this compound has low activity towards wild-type KRAS, it maintains high activity against other RAS isoforms that have a G12C mutation.[10]
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in this guide.
KRAS G12C Nucleotide Exchange Assay
This biochemical assay is designed to measure the ability of an inhibitor to lock KRAS G12C in its GDP-bound state by preventing the exchange for GTP.
-
Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto recombinant KRAS G12C protein. The addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and excess GTP initiates the nucleotide exchange, leading to a change in the fluorescence signal. Inhibitors that covalently bind to KRAS G12C and trap it in the GDP-bound state will prevent this exchange, resulting in a stable fluorescence signal.
-
General Protocol:
-
Recombinant human KRAS G12C protein is incubated with a fluorescent GDP analog to form the KRAS G12C-GDP complex.
-
The complex is then incubated with varying concentrations of this compound to allow for covalent bond formation.
-
A mixture of a GEF (e.g., SOS1) and a molar excess of unlabeled GTP is added to initiate the nucleotide exchange reaction.
-
The fluorescence signal is monitored over time using a plate reader. The rate of fluorescence change is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This cell-based assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of a key downstream effector, ERK.
-
Principle: In KRAS G12C-mutant cancer cells, the MAPK pathway is constitutively active, leading to high levels of phosphorylated ERK (pERK). Inhibition of KRAS G12C by this compound is expected to decrease pERK levels.
-
General Protocol:
-
KRAS G12C-mutant cells (e.g., H358) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound for a specified period.
-
Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
-
pERK and total ERK levels are quantified using methods such as Western blotting or a homogeneous time-resolved fluorescence (HTRF) assay.
-
For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pERK and total ERK.
-
For HTRF assays, cell lysates are incubated with a pair of antibodies, one targeting total ERK and the other specific for pERK, each labeled with a FRET donor or acceptor. The HTRF signal is proportional to the amount of pERK.
-
IC50 values are determined by normalizing the pERK signal to the total ERK signal and plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.
-
General Protocol:
-
KRAS G12C-mutant human cancer cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses and schedules (e.g., once or twice daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, or at specific time points, tumors may be excised for pharmacodynamic analysis, such as measuring pERK and active KRAS levels.
-
The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the vehicle control group.
-
Visualizations
KRAS G12C Signaling Pathway and Inhibition by this compound
Caption: KRAS G12C signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Cellular pERK Inhibition Assay
Caption: Workflow for determining the cellular potency of this compound via pERK inhibition.
Conclusion
This compound (LY3537982) is a potent and highly selective second-generation inhibitor of KRAS G12C. Preclinical data robustly demonstrates its enhanced biochemical and cellular potency compared to first-generation inhibitors, translating to significant in vivo anti-tumor activity. Its high selectivity for the KRAS G12C mutant over wild-type and other KRAS variants suggests a favorable therapeutic window. Ongoing clinical investigations will further delineate the therapeutic potential of this compound as a monotherapy and in combination regimens for patients with KRAS G12C-mutant cancers.[8][11][12][13][14][15]
References
- 1. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 2. onclive.com [onclive.com]
- 3. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. An analysis of LY-3537982's R&D progress and its clinical results presented at the 2023 AACR Annual Meeting [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of LY3537982 in Cancer Patients With a Specific Genetic Mutation (KRAS G12C) [clin.larvol.com]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with <em>KRAS</em> G12C-mutant advanced NSCLC. - ASCO [asco.org]
- 15. researchgate.net [researchgate.net]
The Core Covalent Binding Mechanism of KRAS G12C Inhibitor Sotorasib (AMG 510): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the covalent binding mechanism of Sotorasib (AMG 510), a first-in-class, FDA-approved inhibitor of the KRAS G12C mutation. Sotorasib represents a significant breakthrough in targeting a previously "undruggable" oncogene, offering a new therapeutic avenue for patients with KRAS G12C-mutated solid tumors.
Introduction to KRAS G12C and the Therapeutic Rationale for Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.[1]
The presence of a cysteine residue in the G12C mutant, which is absent in wild-type KRAS, presents a unique opportunity for targeted covalent inhibition.[2] Covalent inhibitors are designed to form a stable, irreversible bond with their target protein, offering the potential for high potency and prolonged duration of action.[3] Sotorasib was developed to specifically and irreversibly bind to the cysteine-12 of KRAS G12C, thereby trapping the oncoprotein in its inactive, GDP-bound state.[1]
The Covalent Binding Mechanism of Sotorasib
Sotorasib employs a highly specific mechanism to target and inhibit KRAS G12C. The key features of its binding are:
-
Selective Recognition of the Inactive State: Sotorasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound conformation.[1] In this state, a cryptic groove known as the Switch II pocket (S-IIP) becomes accessible.[2]
-
Non-covalent Interactions: The binding of Sotorasib is initiated by non-covalent interactions that position the inhibitor within the S-IIP. The molecule's isopropylpyridine substituent engages with a cryptic pocket formed by histidine-95, tyrosine-96, and glutamine-99.[2]
-
Irreversible Covalent Bond Formation: Once positioned, the acrylamide "warhead" of Sotorasib is in close proximity to the thiol group of the mutant cysteine-12. This allows for a Michael addition reaction to occur, forming a permanent, covalent bond between the inhibitor and the protein.[1]
-
Allosteric Inhibition: By covalently locking KRAS G12C in its inactive GDP-bound state, Sotorasib allosterically prevents the protein from engaging with its downstream effectors, such as RAF, and inhibits the exchange of GDP for GTP, which is required for its activation.[1] This effectively shuts down the oncogenic signaling cascade.
Quantitative Data on Sotorasib Activity
The following tables summarize key quantitative data for Sotorasib, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| Cellular IC₅₀ | ~0.006 µM | NCI-H358 (NSCLC) | [4] |
| Cellular IC₅₀ | ~0.009 µM | MIA PaCa-2 (Pancreatic) | [4] |
| Selectivity | Insensitive to non-KRAS G12C cell lines (IC₅₀ > 7.5 µM) | Various | [4] |
| Biochemical Inhibition | Inhibits SOS1-catalyzed nucleotide exchange of recombinant KRAS G12C | In vitro assay | [3] |
| Clinical Efficacy (CodeBreaK 100 Phase II) | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 37.1% | Pretreated KRAS G12C-mutated NSCLC | [5] |
| Median Duration of Response | 11.1 months | Pretreated KRAS G12C-mutated NSCLC | [6] |
| Median Progression-Free Survival | 6.8 months | Pretreated KRAS G12C-mutated NSCLC | [5] |
| Median Overall Survival | 12.5 months | Pretreated KRAS G12C-mutated NSCLC | [6] |
Experimental Protocols
Detailed methodologies are crucial for the characterization of covalent inhibitors like Sotorasib. Below are generalized protocols for key experiments.
Mass Spectrometry for Confirmation of Covalent Adduct Formation
This protocol is designed to verify the covalent binding of an inhibitor to KRAS G12C and determine the kinetics of the reaction.
-
Protein Preparation: Recombinant human KRAS G12C is expressed and purified.
-
Incubation: The purified KRAS G12C protein is incubated with the covalent inhibitor at various concentrations and for different time points.
-
Sample Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., formic acid).
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The intact protein mass is measured to detect the mass shift corresponding to the covalent addition of the inhibitor.
-
Data Analysis: The extent of protein modification is quantified over time to determine the second-order rate constant (k_inact/K_i) of the covalent reaction.[7]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Inhibition of KRAS-SOS1 Interaction
This biochemical assay measures the ability of an inhibitor to block the interaction between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor.
-
Reagent Preparation: Prepare solutions of tagged recombinant human KRAS G12C, tagged human SOS1, GTP, and HTRF detection antibodies (e.g., anti-tag terbium cryptate and anti-tag XL665).[8]
-
Compound Dispensing: Dispense serial dilutions of the test inhibitor into a low-volume 384-well plate.
-
Protein and GTP Addition: Add a pre-mixed solution of Tag1-KRAS G12C and GTP, followed by the addition of Tag2-SOS1 protein to all wells.[9]
-
Detection Reagent Addition: Add the HTRF detection antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours).[8]
-
Signal Reading: Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer (FRET) signal. A decrease in the HTRF signal indicates inhibition of the KRAS-SOS1 interaction.
Western Blot for Downstream Signaling Inhibition (pERK)
This cell-based assay is used to assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of downstream effectors like ERK.
-
Cell Culture and Treatment: Culture KRAS G12C-mutant cells (e.g., NCI-H358) and treat with various concentrations of the inhibitor for a defined period (e.g., 4, 24, 48 hours).[10]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of p-ERK to total ERK, which reflects the level of downstream signaling inhibition.[10]
Visualizations
The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for characterizing a covalent KRAS G12C inhibitor.
Caption: KRAS G12C Signaling Pathway and Sotorasib Inhibition.
Caption: Experimental Workflow for Covalent Inhibitor Characterization.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ilcn.org [ilcn.org]
- 6. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Olomorasib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomorasib (formerly LY3537982) is a potent and selective second-generation inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] This mutation is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] this compound functions by irreversibly binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive GDP-bound state.[1] This action prevents the downstream signaling cascade that promotes tumor cell proliferation and survival.[1][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cells harboring the KRAS G12C mutation, utilizing the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. Preclinical studies have demonstrated the high potency of this compound in cancer cell lines with the KRAS G12C mutation.
Table 1: In Vitro Cell Viability (IC50) of this compound in KRAS G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | This compound (LY3537982) IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 3.35[1] |
| MIA PaCa-2 | Pancreatic Cancer | Data Not Available |
| SW1573 | Non-Small Cell Lung Cancer | Data Not Available |
Note: The IC50 values can vary depending on the assay conditions, including incubation time and cell density. The data for MIA PaCa-2 and SW1573 cell lines are not provided in the search results but are commonly used models for studying KRAS inhibitors.
Signaling Pathway
This compound targets the constitutively active KRAS G12C mutant protein. By locking KRAS in its inactive state, this compound effectively inhibits the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival.
Experimental Protocols
A robust and high-throughput method for determining cell viability upon treatment with this compound is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture KRAS G12C mutant cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and perform a cell count to ensure viability is above 90%.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to perform a wide range of concentrations initially to determine the IC50 range.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the no-cell control wells) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
References
Application Notes and Protocols for Olomorasib (LY3537982) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of olomorasib (LY3537982), a potent and selective covalent inhibitor of KRAS G12C, in mouse xenograft models. The following sections detail the dosage, administration, and expected outcomes based on available preclinical data, along with protocols for experimental execution.
Introduction to this compound
This compound is a second-generation KRAS G12C inhibitor designed to irreversibly bind to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state. This action inhibits downstream oncogenic signaling pathways, leading to the suppression of tumor growth.[1] Preclinical studies in various xenograft and patient-derived xenograft (PDX) models have demonstrated its anti-tumor activity.
I. Quantitative Data Summary
The following tables summarize the reported dosages of this compound and their effects on tumor growth in mouse xenograft models.
Table 1: this compound Dosage and Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Animal Model | Tumor Model | Dosing Regimen | Route of Administration | Observed Efficacy |
| Nude Mice | EL3187 NSCLC Patient-Derived Xenograft (PDX) | 3 - 30 mg/kg, once daily (QD) or twice daily (BID) | Oral | Dose-dependent anti-tumor activity ranging from significant tumor growth inhibition to complete regression.[2][3][4] |
Table 2: Pharmacodynamic Effects of this compound in Mouse Xenograft Models
| Animal Model | Tumor Model | Dosage | Time Point | Pharmacodynamic Effect |
| H358 tumor xenograft mouse model | H358 (NSCLC) | 12.5 - 100 mg/kg (single dose) | Not specified | Inhibition of pERK (82.2%-90.6%) and active KRas (73.4%-94%).[2] |
| H358 tumor xenograft mouse model | H358 (NSCLC) | 30 mg/kg (single dose) | 8 hours | 82.6% pERK inhibition and 80.2% active KRas inhibition.[2] |
| H358 tumor xenograft mouse model | H358 (NSCLC) | 30 mg/kg (single dose) | 24 hours | pERK inhibition decreased to 65.2% and active KRas inhibition decreased to 54.9%.[2] |
| Pancreatic Cancer MiaPaca-2 Xenograft Mouse Model | MiaPaca-2 (Pancreatic) | 5, 10, 30 mg/kg (single dose) | Not specified | Dose and time-dependent inhibition of pERK and active KRas.[2] |
II. Experimental Protocols
A. Protocol for this compound Efficacy Study in a Patient-Derived Xenograft (PDX) Model
This protocol describes a representative efficacy study of this compound in an NSCLC PDX model.
1. Animal Model and Husbandry:
-
Animal Strain: Immunodeficient mice (e.g., NOD/SCID or nude mice) are suitable for establishing xenografts.
-
Age: 6-8 weeks old at the time of implantation.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Xenograft Establishment:
-
Tumor Tissue: Use a KRAS G12C-mutant NSCLC PDX model, such as EL3187.
-
Implantation: Subcutaneously implant a small fragment (approximately 20-30 mm³) of the donor tumor into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
-
Formulation: While the specific vehicle for this compound in the cited preclinical studies is not detailed, a common vehicle for oral gavage of small molecule inhibitors in mice is a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO in corn oil. It is crucial to perform formulation development to ensure stability and appropriate delivery of the compound.
-
Dosing: Prepare fresh formulations of this compound at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
Administration: Administer the formulated this compound or vehicle control orally via gavage once or twice daily at a volume of 10 mL/kg.
4. Efficacy Evaluation:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
III. Visualizations
A. KRAS G12C Signaling Pathway
The KRAS G12C mutation results in a constitutively active KRAS protein, which promotes tumor cell proliferation and survival through downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways. This compound covalently binds to the KRAS G12C mutant protein, inhibiting these downstream signals.
Caption: this compound inhibits the KRAS G12C signaling pathway.
B. Experimental Workflow for this compound Xenograft Study
The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound in vivo efficacy study.
References
Application Notes and Protocols for Assessing Olomorasib-Mediated Inhibition of pERK and Active KRas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomorasib (LY3537982) is a potent and selective second-generation inhibitor of the KRAS G12C mutant protein.[1] This mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] this compound functions by irreversibly binding to the cysteine residue of the G12C mutant KRAS, locking it in an inactive, GDP-bound state.[2][3] This action prevents the activation of downstream signaling pathways, most notably the MAPK/ERK pathway, thereby inhibiting tumor cell proliferation and promoting apoptosis.[2] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on two key biomarkers of the KRAS signaling pathway: phosphorylated ERK (pERK) and active (GTP-bound) KRas.
Mechanism of Action: KRAS G12C Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling. In its active, GTP-bound state, it activates downstream effector proteins, leading to the activation of signaling cascades such as the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active and driving oncogenesis. This compound's targeted inhibition of the KRAS G12C mutant effectively blocks this aberrant signaling.
Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified by measuring its impact on pERK and active KRas levels both in vitro and in vivo.
In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in combination with Abemaciclib in various KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | This compound + Abemaciclib IC50 (µM) |
| SW1463 | Colorectal Cancer | 0.001[4] |
| H358 | Non-Small Cell Lung Cancer | 0.003[4] |
| MIAPACA2 | Pancreatic Cancer | 0.007[4] |
In Vivo Activity
Preclinical studies in xenograft mouse models have demonstrated significant dose- and time-dependent inhibition of pERK and active KRas by this compound.
H358 Tumor Xenograft Model [4]
| This compound Dose (mg/kg) | pERK Inhibition (%) | Active KRas Inhibition (%) |
| 12.5 | 82.2 | 73.4 |
| 25 | - | - |
| 50 | - | - |
| 100 | 90.6 | 94.0 |
Time-Dependent Inhibition at 30 mg/kg in H358 Xenograft Model [4]
| Time Point | pERK Inhibition (%) | Active KRas Inhibition (%) |
| 8 hours | 82.6 | 80.2 |
| 24 hours | 65.2 | 54.9 |
MiaPaca-2 Pancreatic Cancer Xenograft Model [4]
This compound showed dose- and time-dependent inhibition of pERK and active KRas in the MiaPaca-2 model.
Experimental Protocols
The following are detailed protocols for the assessment of pERK and active KRas levels.
Experimental Workflow for pERK and Active KRas Assessment
Protocol 1: Western Blot for pERK and Total ERK
This protocol details the detection of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 by Western blot.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., H358, MIAPACA2)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370 or Invitrogen, 36-8800)
-
Rabbit or mouse anti-total ERK1/2 (e.g., Cell Signaling Technology, #4695)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Stripping buffer (optional)
Procedure:
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[5]
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK (Optional):
-
After detecting pERK, the membrane can be stripped using a stripping buffer.
-
Wash the membrane thoroughly.
-
Re-block the membrane and probe for total ERK1/2 (e.g., 1:1000 dilution) and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Protocol 2: Active KRas Pull-Down Assay
This protocol describes the isolation and detection of active, GTP-bound KRas using a pull-down assay with the Raf1-Ras Binding Domain (RBD).
Materials:
-
KRAS G12C mutant cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Lysis/Binding/Wash Buffer (provided in commercial kits or can be prepared)
-
GST-Raf1-RBD beads (e.g., agarose-conjugated)
-
GTPγS (non-hydrolyzable GTP analog, for positive control)
-
GDP (for negative control)
-
Primary antibody: anti-KRas
-
SDS-PAGE and Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol to culture, treat, and lyse the cells. Ensure the lysis buffer is compatible with the pull-down assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
Positive and Negative Controls (Optional but Recommended):
-
For a positive control, incubate a portion of the untreated cell lysate with GTPγS to load KRas with the non-hydrolyzable GTP analog.
-
For a negative control, incubate a portion of the untreated cell lysate with GDP.
-
-
Active KRas Pull-Down:
-
Incubate the cell lysates (including controls and this compound-treated samples) with GST-Raf1-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluted samples by Western blotting using an anti-KRas antibody.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down active KRas for each sample.
-
Compare the levels of active KRas in this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
Cellular Effects of pERK and Active KRas Inhibition by this compound
The inhibition of the KRAS-MAPK signaling pathway by this compound leads to significant cellular consequences, primarily the induction of apoptosis (programmed cell death).[2] By blocking the pro-survival signals mediated by pERK, this compound shifts the cellular balance towards apoptosis in KRAS G12C mutant cancer cells. While direct quantitative correlations between the percentage of pERK/active KRas inhibition and the rate of apoptosis require specific experimental determination, it is established that effective inhibition of this pathway is a key mechanism driving the anti-tumor activity of this compound. Studies have shown that active ERK1/2 can protect cancer cells from apoptosis, and therefore, inhibitors of ERK1/2 activity can enhance the effectiveness of pro-apoptotic agents.[6][7]
Conclusion
The protocols and data presented in these application notes provide a framework for the robust assessment of this compound's inhibitory activity on the KRAS G12C signaling pathway. Accurate and reproducible measurement of pERK and active KRas levels is critical for the preclinical and clinical development of this compound and other KRAS inhibitors, enabling a deeper understanding of their mechanism of action and therapeutic potential.
References
- 1. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. oncodaily.com [oncodaily.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pERK 1/2 inhibit Caspase-8 induced apoptosis in cancer cells by phosphorylating it in a cell cycle specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pERK 1/2 inhibit Caspase‐8 induced apoptosis in cancer cells by phosphorylating it in a cell cycle specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olomorasib in Combination with Pembrolizumab for Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application of olomorasib, a second-generation KRAS G12C inhibitor, in combination with the anti-PD-1 antibody pembrolizumab for the treatment of non-small cell lung cancer (NSCLC). The information is based on data from key clinical trials, including the Phase 1/2 LOXO-RAS-20001 study and the Phase 3 SUNRAY-01 trial.
Introduction
KRAS G12C mutations are significant oncogenic drivers in a subset of NSCLC cases. While immunotherapy has become a cornerstone of first-line treatment, outcomes can be suboptimal. The combination of a targeted KRAS G12C inhibitor like this compound with an immune checkpoint inhibitor such as pembrolizumab offers a promising therapeutic strategy. This compound selectively targets the KRAS G12C mutant protein, locking it in an inactive state and inhibiting downstream oncogenic signaling.[1] This action is hypothesized to remodel the tumor microenvironment, making it more susceptible to the anti-tumor effects of pembrolizumab, which blocks the PD-1 pathway and unleashes an anti-tumor immune response. Preclinical studies suggest that KRAS G12C inhibition can enhance interferon signaling and promote a more immune-active tumor microenvironment.
Clinical Efficacy
The combination of this compound and pembrolizumab has demonstrated promising antitumor activity in patients with KRAS G12C-mutant advanced NSCLC.[2] The FDA has granted Breakthrough Therapy Designation to this combination for the first-line treatment of patients with unresectable advanced or metastatic NSCLC harboring a KRAS G12C mutation and high PD-L1 expression (≥50%).[3][4][5]
Efficacy in First-Line Treatment of Metastatic NSCLC
Data from the LOXO-RAS-20001 trial has shown high response rates in treatment-naive patients.[1][2]
| Efficacy Endpoint | All PD-L1 Levels (n=17) | PD-L1 ≥50% (n=20) |
| Overall Response Rate (ORR) | 77%[1][2][3] | 90% (95% CI, 68.3%-98.8%)[5] |
| Disease Control Rate (DCR) | 100% | 95% (95% CI, 75.1%-99.9%)[5] |
| Median Progression-Free Survival (PFS) | Not Estimable (NE) | NE (95% CI, 12.0-NE)[6] |
| 6-Month PFS Rate | 72.8% | 89.7% (95% CI, 64.8%-97.3%)[6] |
| 12-Month PFS Rate | 72.8% | 59.8% (95% CI, 8.2%-90.0%)[6] |
| Median Duration of Response (DOR) | NE | NE (95% CI, 10.5-NE)[6] |
Efficacy in Previously Treated NSCLC
The combination has also shown activity in patients who have received prior therapies.
| Efficacy Endpoint | Previously Treated Patients (n=43) |
| Overall Response Rate (ORR) | 40% |
| Disease Control Rate (DCR) | 81%[3] |
| Median Time to Response | 1.4 months[3] |
Safety and Tolerability
The combination of this compound and pembrolizumab has a manageable safety profile.
| Treatment-Related Adverse Events (TRAEs) | Any Grade | Grade ≥3 |
| Diarrhea | 30%[7] | 16%[7] |
| Alanine Aminotransferase (ALT) Increased | 20%[7] | 8% (50mg), 6% (100mg)[3] |
| Aspartate Aminotransferase (AST) Increased | 18%[7] | |
| Fatigue | 14%[7] | |
| Nausea | 14%[7] | |
| Pruritus | 11%[7] | 3% (50mg), 3% (100mg)[3] |
| Pneumonitis | Grades 2, 3, and 4 reported in 3 patients[7] |
Dose reductions of this compound due to TRAEs were required in 14% of patients, and discontinuation of both drugs occurred in 9% of patients in one cohort.[7]
Signaling Pathway and Mechanism of Action
Experimental Protocols
The following are generalized protocols based on the LOXO-RAS-20001 and SUNRAY-01 clinical trials. Researchers should refer to the specific trial protocols for detailed information.
Patient Selection Criteria (General)
-
Inclusion Criteria:
-
Exclusion Criteria:
Dosing Regimen
-
This compound: Administered orally twice daily (BID) at doses of 50 mg or 100 mg.[3][7]
-
Pembrolizumab: Administered intravenously at a dose of 200 mg every 3 weeks (Q3W).[7]
Efficacy and Safety Assessments
-
Tumor Response: Assessed every 6-9 weeks using imaging (CT or MRI) and evaluated according to RECIST v1.1 criteria.
-
Safety Monitoring: Regular monitoring of adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). This includes physical examinations, vital signs, and laboratory tests (hematology, chemistry, and liver function tests).
-
Pharmacokinetics: Plasma samples are collected to evaluate the pharmacokinetic profile of this compound.
Biomarker Analysis
PD-L1 expression is a key biomarker for patient selection and predicting response to this combination therapy. Patients with a PD-L1 expression level of ≥50% have shown a particularly high overall response rate.[5] Further investigation into other potential biomarkers is ongoing.
Future Directions
The promising results from early-phase trials have led to the initiation of the global, registrational Phase 3 SUNRAY-01 study.[3][7] This trial will further evaluate the efficacy and safety of this compound in combination with pembrolizumab, with or without chemotherapy, in the first-line setting for patients with KRAS G12C-mutant advanced NSCLC.[3][8] The SUNRAY-02 trial is also underway to assess this combination in earlier stages of the disease.[9] These studies will provide more definitive evidence on the role of this combination therapy in the treatment paradigm for KRAS G12C-mutant NSCLC.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. targetedonc.com [targetedonc.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. onclive.com [onclive.com]
- 6. CTO-LOXO-RAS-20001: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 9. mskcc.org [mskcc.org]
Application Notes & Protocols: Experimental Design for Olomorasib and Abemaciclib Synergy Studies
Introduction
Olomorasib is an orally available, selective, and potent inhibitor of the KRAS G12C mutated protein, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3][4] It works by irreversibly binding to the mutant cysteine residue, locking the KRAS G12C protein in an inactive state and thereby inhibiting downstream signaling pathways like the MAPK pathway (RAF-MEK-ERK) that drive tumor cell proliferation and survival.[1][5]
Abemaciclib is a targeted therapy that inhibits cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7][8] These kinases are key regulators of the cell cycle.[9][10] By forming a complex with Cyclin D, CDK4/6 phosphorylates the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase.[7][9] Abemaciclib blocks this process, inducing a G1 cell cycle arrest and inhibiting cancer cell proliferation.[7][11][12]
The rationale for combining this compound and Abemaciclib stems from their complementary mechanisms of action. While this compound directly targets the oncogenic driver signal (KRAS G12C), Abemaciclib targets the fundamental machinery of cell division. This dual blockade has the potential to induce a more profound and durable anti-tumor response, overcoming potential resistance mechanisms that may arise from single-agent therapy. Preclinical studies combining other KRAS G12C inhibitors with CDK4/6 inhibitors have demonstrated synergistic effects, providing a strong basis for investigating this specific combination.[13]
Signaling Pathway Overview
The diagram below illustrates the distinct but complementary pathways targeted by this compound and Abemaciclib. This compound blocks the constitutively active KRAS G12C protein, preventing the activation of the downstream MAPK signaling cascade. Abemaciclib acts on the cell cycle machinery, preventing CDK4/6-mediated phosphorylation of Rb and subsequent cell cycle progression.
Caption: Targeted signaling pathways of this compound and Abemaciclib.
General Experimental Workflow
A systematic approach is required to robustly evaluate the synergy between this compound and Abemaciclib. The workflow should begin with in vitro assays to establish synergy across various cell lines and delve into the underlying mechanisms. Promising results should then be validated in more complex in vivo models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. breastcancer.org [breastcancer.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Abemaciclib - NCI [cancer.gov]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 13. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Olomorasib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomorasib (LY3537982) is a second-generation, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2] this compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[3]
Verifying target engagement is a critical step in the development of targeted therapies like this compound. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the binding of a ligand to its target protein within a cellular environment.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4] When a drug binds to its target protein, the protein-drug complex becomes more resistant to thermal denaturation. This application note provides a detailed protocol for utilizing CETSA to confirm and quantify the engagement of this compound with its target, KRAS G12C, in cancer cell lines.
Signaling Pathway of KRAS G12C and Inhibition by this compound
The KRAS protein is a GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, it activates downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and oncogenic signaling. This compound covalently binds to the mutant cysteine in the switch-II pocket of KRAS G12C, locking it in an inactive GDP-bound state and thereby inhibiting downstream signaling.
Experimental Protocols
This section provides detailed protocols for assessing this compound target engagement using CETSA with Western blotting for detection.
Cell Lines and Culture Conditions
-
Cell Lines:
-
Culture Medium:
-
NCI-H358: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MIA PaCa-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.[6]
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
CETSA Experimental Workflow
The overall workflow for a CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, separating soluble proteins from aggregated proteins, and detecting the amount of soluble target protein.
Detailed Protocol for CETSA with Western Blot
1. Cell Treatment:
-
Seed NCI-H358 or MIA PaCa-2 cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO (vehicle control) in serum-free media for 1-2 hours at 37°C.
2. Cell Harvesting and Heat Challenge:
-
Harvest the cells by scraping and resuspend them in phosphate-buffered saline (PBS) containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a 4-12% Bis-Tris gel and perform SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Data Presentation and Analysis
The results of the CETSA experiment can be presented as thermal melt curves and isothermal dose-response format (ITDRF) curves.
Thermal Melt Curves
Thermal melt curves are generated by plotting the normalized amount of soluble KRAS G12C protein as a function of temperature for both DMSO- and this compound-treated cells. A shift in the curve to the right for this compound-treated cells indicates target stabilization.
Table 1: Representative Quantitative Data for CETSA Thermal Melt Curve
| Temperature (°C) | Normalized Soluble KRAS G12C (DMSO) | Normalized Soluble KRAS G12C (1 µM this compound) |
| 40 | 1.00 | 1.00 |
| 42 | 0.98 | 1.00 |
| 44 | 0.95 | 0.99 |
| 46 | 0.88 | 0.97 |
| 48 | 0.75 | 0.94 |
| 50 | 0.52 | 0.88 |
| 52 | 0.30 | 0.75 |
| 54 | 0.15 | 0.55 |
| 56 | 0.05 | 0.35 |
| 58 | 0.01 | 0.18 |
| 60 | 0.00 | 0.08 |
| 62 | 0.00 | 0.02 |
| 64 | 0.00 | 0.00 |
Note: The data presented are illustrative and will need to be generated experimentally.
Isothermal Dose-Response Format (ITDRF) Curves
ITDRF curves are generated by treating cells with a range of this compound concentrations and heating them at a single, optimized temperature (e.g., 52°C, determined from the melt curve). The amount of soluble KRAS G12C is then plotted against the this compound concentration. This allows for the determination of the half-maximal effective concentration (EC50) for target engagement.
Table 2: Representative Quantitative Data for CETSA ITDRF Curve
| This compound Concentration (nM) | Normalized Soluble KRAS G12C (at 52°C) |
| 0 (DMSO) | 0.30 |
| 0.1 | 0.35 |
| 1 | 0.45 |
| 10 | 0.65 |
| 100 | 0.85 |
| 1000 | 0.95 |
| 10000 | 0.98 |
Note: The data presented are illustrative and will need to be generated experimentally. From this data, an EC50 value for target engagement can be calculated.
Downstream Signaling Analysis
Western blot analysis of phospho-ERK (p-ERK) can be used to confirm that target engagement by this compound leads to the inhibition of downstream signaling. A dose-dependent decrease in the p-ERK/total ERK ratio would be expected with increasing concentrations of this compound.
Table 3: Representative Quantitative Data for p-ERK Inhibition
| This compound Concentration (nM) | Normalized p-ERK / Total ERK Ratio |
| 0 (DMSO) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.60 |
| 10 | 0.25 |
| 100 | 0.05 |
| 1000 | 0.01 |
Note: The data presented are illustrative and will need to be generated experimentally.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for demonstrating and quantifying the target engagement of this compound with KRAS G12C in a cellular context.[4] By following the detailed protocols outlined in this application note, researchers can generate robust data to confirm that this compound effectively binds to its intended target, leading to the inhibition of downstream oncogenic signaling. This information is crucial for the preclinical and clinical development of this promising targeted therapy.
References
- 1. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 4. CETSA [cetsa.org]
- 5. MIA PaCa-2 Cells [cytion.com]
- 6. Human pancreatic carcinoma (MIA PaCa-2) in continuous culture: sensitivity to asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. Anti-KRAS G12C mutant (AbAbKRAS01) (Ab03878-23.0-BT) | Szabo-Scandic [szabo-scandic.com]
- 9. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 10. biocompare.com [biocompare.com]
- 11. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Olomorasib Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olomorasib. The focus is on optimizing treatment schedules to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational, orally available, potent, and highly selective second-generation inhibitor of the KRAS G12C protein.[1][2] The KRAS G12C mutation is a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] this compound works by covalently binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive GDP-bound state.[3][4] This prevents the activation of downstream signaling pathways, such as the MAPK and PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell proliferation and promoting apoptosis.[3][5]
Q2: What are the most common toxicities observed with this compound?
Based on clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) for this compound, both as a monotherapy and in combination with other agents like pembrolizumab, include:
-
Hepatic: Increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[4][5][6]
Most of these adverse events are reported as grade 1 or 2 in severity.[5]
Q3: What is the mechanism behind this compound-induced toxicities?
The exact mechanisms for all this compound-induced toxicities are still under investigation. However, for KRAS G12C inhibitors as a class:
-
Hepatotoxicity: The mechanism may be multifactorial. One hypothesis suggests a potential delayed immune-mediated hepatotoxicity, particularly in patients who have recently received checkpoint inhibitor therapy.[7][8] Direct cytotoxic effects on hepatocytes or metabolic variability could also play a role.[6]
-
Diarrhea: The precise mechanism is not well-elucidated but is a common on-target effect of inhibiting the MAPK pathway in the gastrointestinal tract. Management is typically supportive with anti-diarrheal medications.[8]
-
Off-target effects: The covalent nature of this compound and other KRAS G12C inhibitors means they could potentially bind to cysteine residues on other proteins, leading to off-target effects. However, specific off-targets responsible for toxicities have not been definitively identified.[3]
Q4: Can intermittent dosing of this compound reduce toxicity?
Preclinical studies with other KRAS G12C inhibitors, such as sotorasib, have explored intermittent dosing schedules.[9] The rationale is that a "drug holiday" may allow normal tissues to recover from on-target or off-target effects, thereby reducing toxicity. One study suggested that a high-dose pulsatile regimen of a KRAS G12C inhibitor enhanced T cell activation, which could be beneficial in combination with immunotherapy.[9] However, a weekly single high dose was less effective for tumor control compared to daily treatments, suggesting that a balance between efficacy and toxicity needs to be carefully determined.[9] Currently, there is no published data specifically on intermittent dosing of this compound. Researchers are encouraged to investigate this possibility using preclinical models.
Troubleshooting Guides
Managing Common In Vitro and In Vivo Toxicities
This section provides guidance on identifying and mitigating common toxicities observed during preclinical experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity in Cell Culture
-
Possible Cause:
-
Incorrect drug concentration or calculation error.
-
High sensitivity of the cell line.
-
Contamination of cell culture.
-
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for drug dilutions. Prepare fresh stock solutions.
-
Titrate Dose: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations.
-
Assess Cell Health: Regularly check cells for signs of stress or contamination under a microscope. Perform mycoplasma testing.
-
Use a Different Assay: Confirm findings with an alternative cell viability or cytotoxicity assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).
-
Issue 2: Significant Weight Loss or Morbidity in Animal Models
-
Possible Cause:
-
Dose is too high for the animal strain.
-
Off-target toxicity.
-
Gastrointestinal toxicity leading to poor nutrient absorption.
-
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound. If efficacy is compromised, consider alternative dosing schedules.
-
Intermittent Dosing: Investigate an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.
-
Supportive Care: Provide supportive care such as hydration and nutritional supplements.
-
Monitor for GI Toxicity: Closely monitor for signs of diarrhea and treat with anti-diarrheal agents if necessary.
-
Pathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to identify potential off-target toxicities.
-
Issue 3: Elevated Liver Enzymes (ALT/AST) in Animal Models
-
Possible Cause:
-
Direct hepatotoxicity of this compound.
-
Metabolism of this compound leading to toxic byproducts.
-
-
Troubleshooting Steps:
-
Dose and Schedule Modification: As with weight loss, consider dose reduction or an intermittent dosing schedule.
-
Time-Course Analysis: Collect blood samples at multiple time points during the study to understand the kinetics of liver enzyme elevation and recovery.
-
Histopathology: Perform H&E staining and specialized stains on liver tissue to assess for necrosis, inflammation, steatosis, and cholestasis.
-
Combination Therapy Considerations: If using this compound in combination with other agents, particularly immunotherapy, be aware of the potential for synergistic hepatotoxicity.
-
Data Presentation
Table 1: Treatment-Related Adverse Events (TRAEs) with this compound Monotherapy
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 23 | - |
| Nausea | 11 | - |
| Fatigue | 10 | - |
| Data from the LOXO-RAS-20001 trial.[6] Note: Grade ≥3 data for these specific AEs were not detailed in the provided search results. |
Table 2: Treatment-Related Adverse Events (TRAEs) with this compound in Combination with Pembrolizumab
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| Diarrhea | 23-30 | 13-16 |
| ALT Increase | 20 | 6 |
| AST Increase | 16-18 | 8 |
| Pruritus | 19 | 3 |
| Fatigue | 16 | 0 |
| Nausea | 14 | 0 |
| Data compiled from reports of the LOXO-RAS-20001 trial.[5][6][9][10][11] |
Table 3: Dose Modifications and Discontinuations due to TRAEs (this compound + Pembrolizumab)
| Action | Percentage of Patients (%) |
| Dose Holds | 25-27 |
| Dose Reductions | 14-17 |
| Discontinuation of this compound | 3 |
| Discontinuation of Pembrolizumab | 11 |
| Discontinuation of Both Drugs | 5 |
| Data from the LOXO-RAS-20001 trial.[5][9][10][11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: In Vivo Toxicity Study in a Xenograft Mouse Model
Objective: To evaluate the in vivo toxicity of different this compound dosing schedules.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
KRAS G12C mutant cancer cells for implantation
-
This compound formulated for oral gavage
-
Vehicle control
-
Standard laboratory animal monitoring equipment
-
Blood collection supplies
-
Tissue fixation and processing reagents
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, continuous daily dosing, intermittent dosing). Administer this compound or vehicle by oral gavage according to the assigned schedule.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record body weight 2-3 times per week.
-
Clinical Signs: Observe mice daily for any signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
-
Blood Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at the end of the study to measure serum ALT and AST levels.
-
Necropsy and Histopathology: At the end of the study, euthanize the mice and perform a necropsy. Collect major organs (liver, spleen, kidneys, gastrointestinal tract) and fix them in 10% neutral buffered formalin for histopathological analysis.
Mandatory Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Workflow for preclinical toxicity assessment of this compound.
Caption: Decision tree for managing this compound-related toxicities.
References
- 1. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sotorasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. patientpower.info [patientpower.info]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Olomorasib off-target effects in preclinical models
Welcome to the technical support center for troubleshooting off-target effects of Olomorasib (LY3537982) in preclinical models. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective, second-generation, oral inhibitor of the KRAS G12C mutant protein.[1][2][3][4] It works by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive, GDP-bound state.[5] This prevents the protein from cycling to its active, GTP-bound form, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK pathway (RAS-RAF-MEK-ERK).[6][7]
Q2: How selective is this compound for KRAS G12C over wild-type KRAS?
Q3: What are the most common preclinical models used to study this compound?
A3: The most common preclinical models include various KRAS G12C-mutant cancer cell lines, such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) lines, and patient-derived xenograft (PDX) models in mice.[2][6][8] These models are used to assess both the on-target efficacy and potential off-target effects of the compound.
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound that can be mistaken for off-target effects?
A4: Resistance to KRAS G12C inhibitors can be broadly categorized as on-target (related to KRAS G12C itself) or off-target (bypassing the need for KRAS G12C signaling).[9] Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass KRAS G12C, such as:
-
Feedback reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can lead to a feedback loop that activates upstream RTKs like EGFR, FGFR, and MET.[10] This reactivates the MAPK and/or PI3K/AKT pathways, rendering the cells resistant to KRAS G12C inhibition.
-
Mutations in other oncogenes: Acquired mutations in genes downstream of or parallel to KRAS, such as NRAS, BRAF, or PIK3CA, can also drive resistance.[9]
-
Loss of tumor suppressor genes: Loss of function of tumor suppressors like PTEN can lead to activation of the PI3K/AKT pathway, conferring resistance.[9]
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your preclinical experiments with this compound.
Problem 1: Unexpected Cytotoxicity in KRAS Wild-Type (WT) Cells
Q: I am observing significant cell death in my KRAS WT control cell line when treated with high concentrations of this compound. Is this an expected off-target effect?
A: While this compound is highly selective for KRAS G12C, off-target effects can occur at high concentrations. This could be due to inhibition of other kinases or cellular proteins.
Troubleshooting Steps:
-
Confirm the Genotype: First, re-verify the KRAS mutational status of your cell line through sequencing to rule out any misidentification or contamination.
-
Dose-Response Analysis: Perform a detailed dose-response curve in both your KRAS G12C mutant and KRAS WT cell lines. A significant rightward shift in the IC50 curve for the WT line is expected. The "selectivity window" is the concentration range where you see maximal efficacy in the mutant line with minimal toxicity in the WT line.[11]
-
Kinase Profiling (Recommended): If unexpected toxicity persists at concentrations close to the efficacious dose in mutant cells, consider performing a kinase profiling assay (kinome scan). This will identify other kinases that this compound may be inhibiting at those concentrations. While public data is limited, this experimental approach provides the most direct evidence for off-target kinase activity.
-
Western Blot Analysis: Check for the activation or inhibition of major survival pathways in the WT cells upon treatment, such as the PI3K/AKT and STAT signaling pathways, to identify potential off-target signaling effects.
Caption: Workflow for troubleshooting unexpected cytotoxicity in KRAS WT cells.
Problem 2: Lack of Efficacy or Rapid Resistance in KRAS G12C Mutant Models
Q: My KRAS G12C mutant cell line (or xenograft model) is showing a poor response to this compound, or develops resistance quickly. What could be the cause?
A: This is often due to intrinsic or acquired resistance mechanisms that bypass the inhibition of KRAS G12C. The most common cause is the reactivation of the MAPK or PI3K/AKT signaling pathways.
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that this compound is engaging its target. In cell lysates, you should observe a decrease in the levels of active, GTP-bound KRAS G12C.
-
Assess Downstream Signaling: Use Western blotting to check the phosphorylation status of key downstream effectors like p-ERK and p-S6 at various time points after treatment. An initial decrease followed by a rebound in phosphorylation suggests pathway reactivation.[9]
-
Investigate RTK Feedback: If pathway reactivation is observed, investigate the involvement of upstream RTKs.
-
Phospho-RTK Array: A phospho-RTK array can screen for the activation of a wide range of RTKs simultaneously.
-
Western Blot: Confirm the activation of specific RTKs (e.g., p-EGFR, p-FGFR, p-MET) identified from the array.
-
-
Co-inhibition Experiments: To functionally validate the role of an activated RTK, perform a co-inhibition experiment. Combining this compound with an inhibitor of the suspected RTK (e.g., an EGFR inhibitor like Cetuximab) should restore sensitivity.[10]
-
Sequencing of Resistant Clones: If acquired resistance is suspected, perform genomic sequencing on the resistant cells to identify potential secondary mutations in genes like NRAS, BRAF, or PIK3CA.
Caption: this compound targets inactive KRAS G12C. Resistance can occur via RTK-mediated bypass.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (µM) |
| H358 | NSCLC | G12C | 0.003 |
| MIAPACA-2 | Pancreatic | G12C | 0.007 |
| SW1463 | Colorectal | G12C | 0.001 |
Data extracted from patent information and may not be independently confirmed.[7]
Table 2: In Vivo Efficacy of this compound Monotherapy
| Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| H358 Xenograft | NSCLC | 12.5-100 mg/kg, single dose | 82.2 - 90.6% pERK inhibition |
| MIAPACA-2 Xenograft | Pancreatic | 5, 10, 30 mg/kg, single dose | Dose-dependent pERK inhibition |
Data extracted from publicly available supplier information based on patent data.[7]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., 1,000-5,000 cells/well) in a 96-well, opaque-walled plate in 100 µL of appropriate growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for MAPK Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation.
References
- 1. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Data from Phase 1/2 Study of this compound in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 3. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. oncodaily.com [oncodaily.com]
- 6. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategies to Enhance Olomorasib Efficacy in Resistant Tumors
Welcome to the technical support center for Olomorasib, a potent, second-generation covalent inhibitor of KRAS G12C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating experimental challenges and exploring strategies to enhance the efficacy of this compound, particularly in the context of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, such as the MAPK pathway.[1][2] Preclinical studies have shown that this compound has a high potency and sustained target occupancy.[3][4]
Q2: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?
Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself that prevent the inhibitor from binding effectively. This can include secondary mutations in the switch-II pocket where the drug binds.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common bypass mechanisms include:
-
Reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs) like EGFR.
-
Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.
-
Histological transformation, for instance, from adenocarcinoma to squamous cell carcinoma.[5]
-
Epithelial-to-mesenchymal transition (EMT).[6]
-
Q3: What are some potential combination strategies to overcome this compound resistance?
Based on the known resistance mechanisms, several combination strategies are being explored both preclinically and clinically. These include:
-
Immunotherapy: Combination with immune checkpoint inhibitors like pembrolizumab is a key clinical strategy, with ongoing Phase 3 trials (SUNRAY-01 and SUNRAY-02).[3][7][8][9][10][11]
-
Chemotherapy: The addition of platinum-based chemotherapy to this compound and immunotherapy is also being investigated in clinical trials.[3][12]
-
Targeted Therapies: Preclinical rationale supports the combination of this compound with inhibitors of other signaling pathway components, such as:
-
EGFR inhibitors (e.g., cetuximab): To block upstream reactivation of the MAPK pathway.
-
SHP2 inhibitors: To broadly dampen RTK signaling.
-
SOS1 inhibitors: To prevent the loading of GTP onto RAS proteins.
-
MEK inhibitors: To block downstream signaling in the MAPK pathway.
-
CDK4/6 inhibitors (e.g., abemaciclib): To target cell cycle progression.[1][13]
-
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in long-term cell culture.
Possible Cause: Development of acquired resistance in your cell line.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., CellTiter-Glo®) to determine the IC50 of this compound in your long-term cultured cells compared to the parental cell line. A significant increase in IC50 indicates resistance.
-
-
Investigate Mechanism of Resistance:
-
Western Blot Analysis: Check for reactivation of the MAPK pathway by probing for phosphorylated ERK (p-ERK) and total ERK. Increased p-ERK levels in the presence of this compound suggest bypass signaling. Also, assess the phosphorylation status of AKT (p-AKT) to check for PI3K pathway activation.
-
Genetic Sequencing: Sequence the KRAS gene in your resistant cells to identify potential secondary mutations in the drug-binding site.
-
RTK Antibody Array: Screen for the upregulation and phosphorylation of a panel of receptor tyrosine kinases to identify potential upstream activators of bypass pathways.
-
-
Test Combination Strategies:
-
Based on your findings from the mechanism investigation, test combinations of this compound with other targeted inhibitors (e.g., MEK inhibitor, SHP2 inhibitor, EGFR inhibitor) to see if sensitivity can be restored.
-
Problem 2: Inconsistent or lower-than-expected p-ERK inhibition by Western blot.
Possible Cause: Issues with experimental technique or cell handling.
Troubleshooting Steps:
-
Optimize Western Blot Protocol:
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of p-ERK.
-
Antibody Titration: Optimize the concentrations of your primary and secondary antibodies.
-
Loading Controls: Ensure equal protein loading by probing for a housekeeping protein like GAPDH or β-actin.
-
Stripping and Reprobing: If probing for total ERK on the same membrane after p-ERK, ensure your stripping protocol is effective and does not remove excessive protein.
-
-
Review Cell Culture and Treatment Conditions:
-
Serum Starvation: Serum starve cells prior to this compound treatment to reduce basal p-ERK levels.
-
Time Course: Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal p-ERK inhibition.
-
Drug Concentration: Ensure the concentration of this compound used is appropriate for the cell line being tested.
-
Quantitative Data
Table 1: this compound Efficacy in Combination with Abemaciclib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound in Combination with Abemaciclib |
| SW1463 | Colorectal Cancer | 0.001 |
| H358 | Non-Small Cell Lung Cancer | 0.003 |
| MIAPACA2 | Pancreatic Cancer | 0.007 |
Data extracted from patent WO2021118877A1.[1][13]
Table 2: Clinical Efficacy of this compound
| Treatment Setting | Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| KRAS G12C Inhibitor-Naive Non-CRC Solid Tumors | This compound Monotherapy | 35% | 7.1 months |
| NSCLC Previously Treated with a KRAS G12C Inhibitor | This compound Monotherapy | 41% | 8.1 months |
| First-Line Metastatic NSCLC | This compound + Pembrolizumab | 77% | Not Reached |
Data from the LOXO-RAS-20001 Phase 1/2 trial.[11][14][15][16][17]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Culture: Culture KRAS G12C mutant cancer cells in standard growth medium.
-
Dose Escalation:
-
Begin by treating the cells with a low concentration of this compound (e.g., the IC25 or IC50 of the parental cell line).
-
Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.
-
Continue this process of stepwise dose escalation over several months.
-
-
Isolation of Resistant Clones:
-
Once a population of cells is able to proliferate in a high concentration of this compound (e.g., 1-2 µM), isolate single-cell clones by limiting dilution or cell sorting.
-
-
Characterization of Resistant Clones:
-
Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
Maintain the resistant cell clones in medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Proceed with molecular characterization as described in the troubleshooting guide.
-
Protocol 2: Western Blotting for p-ERK/ERK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK1/2 (e.g., Cell Signaling Technology #4370) overnight at 4°C.
-
Wash the membrane with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBS-T.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Reprobing (Optional):
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe for total ERK1/2 (e.g., Cell Signaling Technology #4695) as a loading control.
-
Visualizations
Caption: this compound covalently binds to inactive KRAS G12C-GDP, preventing GTP loading and downstream signaling.
Caption: Overview of on-target and off-target mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncodaily.com [oncodaily.com]
- 3. drugs.com [drugs.com]
- 4. Pan-tumor activity of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in patients with <em>KRAS</em> G12C-mutant advanced solid tumors. - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 8. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 9. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. New Data from Phase 1/2 Study of this compound in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 15. investor.lilly.com [investor.lilly.com]
- 16. Study of LY3537982 in Cancer Patients With a Specific Genetic Mutation (KRAS G12C) [clin.larvol.com]
- 17. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
Addressing Olomorasib-induced feedback activation of signaling pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olomorasib. The content is designed to address specific issues that may arise during experiments focused on this second-generation KRAS G12C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly LY3537982) is an orally available, selective, and irreversible inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] this compound works by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1] This prevents the protein from activating downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), thereby inhibiting cancer cell growth, proliferation, and promoting apoptosis.[1]
Q2: What are the key differences between this compound and first-generation KRAS G12C inhibitors?
A2: this compound is considered a second-generation KRAS G12C inhibitor. These newer agents are designed to have improved potency, selectivity, and pharmacokinetic properties compared to first-generation inhibitors like sotorasib and adagrasib.[3] Preclinical data suggests that this compound may achieve greater and more sustained target occupancy.
Q3: What are the known mechanisms of resistance to this compound?
A3: A primary mechanism of resistance to this compound and other KRAS G12C inhibitors is the feedback reactivation of the MAPK signaling pathway.[3] This can occur through various upstream mechanisms, including the activation of receptor tyrosine kinases (RTKs) like EGFR.[4] Additionally, "on-target" resistance can emerge through secondary mutations in the KRAS gene that prevent drug binding. "Off-target" resistance can involve mutations or amplifications in other oncogenes downstream of KRAS, such as BRAF or MET, or in parallel pathways like the PI3K/AKT pathway.[5]
Q4: What are common adverse events observed with this compound in clinical trials that might be relevant for in vivo studies?
A4: In clinical trials, common treatment-related adverse events (TRAEs) associated with this compound, both as a monotherapy and in combination, include diarrhea, nausea, fatigue, and increases in liver enzymes (ALT and AST).[6][7][8][9] These findings can be relevant for preclinical in vivo studies, suggesting that researchers should monitor for similar toxicities in animal models.
Troubleshooting Guide
Issue 1: I'm treating my KRAS G12C mutant cell line with this compound, but I'm not seeing the expected decrease in cell viability.
-
Question: Have you confirmed the KRAS G12C mutation status of your cell line? Answer: It is crucial to verify the genetic identity of your cell line, as misidentification or contamination can lead to unexpected results. Use sequencing or digital droplet PCR (ddPCR) to confirm the presence of the KRAS G12C mutation.
-
Question: What is the optimal concentration and treatment duration for this compound in my cell line? Answer: The effective concentration of this compound can vary between different cell lines. It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) for a fixed duration (e.g., 72 hours) to determine the IC50 value for your specific cell model.
-
Question: Could feedback activation of signaling pathways be masking the effect of this compound? Answer: Yes, rapid feedback activation of the MAPK pathway can lead to adaptive resistance.[3] Assess the phosphorylation status of key downstream effectors like ERK (p-ERK) at various time points after this compound treatment (e.g., 2, 6, 24, 48 hours) by Western blot to investigate this possibility.
Issue 2: My Western blot results show a rebound in p-ERK levels after initial suppression with this compound.
-
Question: What is the underlying mechanism for this p-ERK rebound? Answer: This is a classic sign of feedback reactivation of the MAPK pathway. Inhibition of KRAS G12C can relieve the negative feedback loops that normally suppress upstream signaling, leading to the activation of wild-type RAS proteins (HRAS and NRAS) and subsequent reactivation of the MAPK cascade.[10]
-
Question: How can I experimentally confirm and potentially overcome this feedback activation? Answer: To overcome this, consider co-treatment with an inhibitor of an upstream activator, such as an EGFR inhibitor (e.g., cetuximab in colorectal cancer models) or an SHP2 inhibitor.[4][11] This combination therapy can often lead to a more sustained inhibition of the MAPK pathway and enhanced anti-proliferative effects.
Issue 3: I'm having trouble with the reproducibility of my phospho-protein Western blots.
-
Question: What is the best lysis buffer to preserve the phosphorylation of proteins? Answer: It is critical to use a lysis buffer that contains phosphatase and protease inhibitors to prevent the dephosphorylation and degradation of your target proteins. A common choice is RIPA buffer supplemented with commercially available inhibitor cocktails or individual inhibitors like sodium orthovanadate, sodium fluoride, and beta-glycerophosphate.[12][13] For some applications, a less stringent buffer like one containing NP-40 may be preferable.[13]
-
Question: Are there any specific considerations for blocking and antibody incubation when detecting phospho-proteins? Answer: When performing Western blots for phospho-proteins, it is advisable to avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can increase background noise.[14] Instead, use a 3-5% solution of bovine serum albumin (BSA) in TBST for blocking and antibody dilutions.
Quantitative Data
Table 1: Clinical Efficacy of this compound in KRAS G12C-Mutant Solid Tumors
| Treatment Setting | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Monotherapy | KRAS G12C Inhibitor-Naive Non-CRC Solid Tumors | 35% | 7.1 months | [9] |
| Monotherapy | NSCLC Previously Treated with a KRAS G12C Inhibitor | 41% | 8.1 months | [9] |
| Combination with Pembrolizumab | First-Line Metastatic NSCLC | 77% | Not Reached | [15] |
| Combination with Pembrolizumab | Previously Treated NSCLC | 40% | Not Evaluable | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
This protocol describes the assessment of ERK and MEK phosphorylation in KRAS G12C mutant cell lines following this compound treatment.
1. Cell Culture and Treatment:
- Plate KRAS G12C mutant cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points.
2. Cell Lysis:
- Wash the cells once with ice-cold PBS.
- Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK1/2 (Ser217/221), and total MEK1/2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
4. Quantification:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the phospho-protein bands to their respective total protein bands to determine the relative phosphorylation levels.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. onclive.com [onclive.com]
- 8. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with <em>KRAS</em> G12C-mutant advanced NSCLC. - ASCO [asco.org]
- 9. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. stratech.co.uk [stratech.co.uk]
- 15. targetedonc.com [targetedonc.com]
Technical Support Center: Ensuring Data Integrity in Olomorasib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell line contamination issues that researchers, scientists, and drug development professionals may encounter during experiments with Olomorasib. Adherence to rigorous cell line authentication and quality control is paramount for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational, orally available, potent, and highly selective small-molecule inhibitor of the KRAS G12C protein.[1][2][3] The KRAS G12C mutation is a common driver of tumor growth in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[4][5] this compound works by covalently binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][4] This prevents the protein from activating downstream signaling pathways, primarily the RAS-MAPK and RAS-PI3K pathways, thereby inhibiting cancer cell growth, proliferation, and survival.[4][6]
Q2: What is cell line contamination and why is it a critical issue in this compound research?
Cell line contamination refers to the presence of unintended cells or microorganisms in a cell culture. The most common forms are cross-contamination with other, more aggressive cell lines and contamination with microorganisms such as bacteria, fungi, yeast, and mycoplasma.[7][8][9][10] It is a significant problem in biomedical research, with studies indicating that 15-36% of all cell lines may be misidentified or cross-contaminated.[11][12]
In the context of this compound experiments, using a contaminated or misidentified cell line can lead to catastrophic consequences:
-
Invalidated Results: If a supposedly KRAS G12C-mutant cell line is contaminated with a KRAS wild-type line, the experimental results for this compound's efficacy will be inaccurate.
-
Wasted Resources: Countless hours of research, expensive reagents, and significant funding can be wasted on experiments performed with the wrong cells.[7]
Q3: What are the common types of cell line contaminants?
The primary types of contaminants are other eukaryotic cells (cross-contamination) and microorganisms. A summary of common contaminants and their characteristics is provided in the table below.
| Contaminant Type | Common Examples | Visual Indicators (Microscopy) | Impact on Experiments |
| Cross-Contamination | HeLa, K562, A549 (highly proliferative lines) | Often undetectable visually as cell morphologies can be similar. Changes in growth rate or morphology over time may be a sign.[14] | Inaccurate representation of the intended cancer model, leading to false-positive or false-negative results. |
| Bacteria | E. coli, Staphylococcus | Rapidly moving small particles, cloudy media, sudden drop in pH (yellow media).[9][10] | Overtake the cell culture, leading to cell death and unreliable data. |
| Fungi (Yeast & Mold) | Candida albicans, Aspergillus | Yeast: small, budding, spherical or oval particles. Mold: filamentous structures (hyphae).[9][10] | Can alter cellular metabolism and growth; can be difficult to eradicate. |
| Mycoplasma | M. orale, M. hyorhinis | Not visible with a standard light microscope.[7][9] | Alters cell metabolism, growth, and gene expression, leading to subtle but significant changes in experimental outcomes. |
| Viruses | Various | Not visible with a standard light microscope.[10][15] | Can alter cell physiology and experimental results; pose a potential biosafety risk. |
Q4: How can I detect cell line contamination?
Regular testing is crucial for maintaining the integrity of your cell cultures. The gold standard for authenticating human cell lines and detecting cross-contamination is Short Tandem Repeat (STR) profiling .[11][13][16] For other types of contamination, specific detection methods are required.
| Contaminant | Recommended Detection Method | Frequency |
| Cross-Contamination | Short Tandem Repeat (STR) Profiling | Upon receipt of a new cell line, before freezing a new cell bank, and every 3-6 months for actively growing cultures. |
| Mycoplasma | PCR-based assays or fluorescent staining (e.g., DAPI) | Every 1-3 months, and before any critical experiments. |
| Bacteria/Fungi | Daily visual inspection of cultures (turbidity, pH change) and media. | Daily |
| Viruses | Specific PCR or ELISA assays | As needed, if viral contamination is suspected. |
Troubleshooting Guide: Suspected Cell Line Contamination
If you observe unexpected experimental results, such as a lack of response to this compound in a known sensitive cell line, or changes in cell morphology or growth rate, it is crucial to investigate the possibility of cell line contamination.
Step 1: Isolate and Observe
-
Immediately quarantine the suspected cell line to prevent further contamination of other cultures.
-
Visually inspect the culture under a microscope for any signs of microbial contamination (bacteria, yeast, fungi).
Step 2: Mycoplasma Testing
-
Perform a mycoplasma detection test (PCR-based is recommended for its sensitivity and speed).
Step 3: Cell Line Authentication
-
If no microbial contamination is detected, the next critical step is to verify the identity of your cell line.
-
Prepare a sample of the cell line's DNA for STR profiling.
-
Compare the resulting STR profile to the reference profile of the expected cell line from a reputable cell bank (e.g., ATCC). A match of ≥80% is generally required to confirm identity.
Step 4: Action Plan Based on Findings
-
Microbial Contamination: Discard the contaminated culture and decontaminate the incubator and biosafety cabinet. Review aseptic techniques with all lab personnel.
-
Cross-Contamination or Misidentification: If the STR profile does not match the expected cell line, immediately cease all experiments with that culture. Discard all vials of that cell line from your lab stocks. Obtain a new, authenticated vial of the correct cell line from a reputable cell bank.
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
STR profiling is the universally accepted method for authenticating human cell lines.[11][13][16] It involves the analysis of short, repetitive DNA sequences at specific loci in the genome.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a pellet of 1-3 million cells using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit. These kits typically co-amplify at least 8 core STR loci plus a gender-determining marker (amelogenin).
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis on a genetic analyzer.
-
Data Analysis: The resulting electropherogram is analyzed to determine the alleles present at each STR locus, creating a unique genetic "fingerprint" for the cell line.
-
Comparison to Reference: This STR profile is then compared to the reference STR profile for that cell line from a public database (e.g., Cellosaurus) or the cell bank of origin.
Protocol 2: PCR-Based Mycoplasma Detection
PCR-based methods are highly sensitive and specific for detecting mycoplasma contamination.
Methodology:
-
Sample Preparation: Collect 1 mL of the cell culture supernatant. It is not necessary to extract the DNA.
-
PCR Reaction: Use a commercial mycoplasma PCR detection kit, which contains primers that target conserved regions of the mycoplasma genome (e.g., 16S rRNA gene). Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Interpretation: The presence of a band of the expected size indicates mycoplasma contamination.
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Workflow for cell line authentication.
Caption: Troubleshooting logic for suspected cell line contamination.
References
- 1. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. iclac.org [iclac.org]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. idexxbioresearch.com [idexxbioresearch.com]
- 11. Identification of an “Exceptional Responder” Cell Line to MEK1 Inhibition: Clinical Implications for MEK-targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Mutant K-Ras-dependent Phenotypes Using a Panel of Isogenic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. blog.crownbio.com [blog.crownbio.com]
Navigating Olomorasib Efficacy: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected results in Olomorasib efficacy studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, offering insights into the nuanced performance of this second-generation KRAS G12C inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a better-than-expected response to this compound in a patient population previously treated with a first-generation KRAS G12C inhibitor. Is this a known phenomenon?
A1: Yes, this is a documented and significant finding. Clinical trial data has shown that this compound can elicit notable responses in patients whose disease has progressed on prior KRAS G12C inhibitors like sotorasib or adagrasib. In a phase 1/2 study, patients with non-small cell lung cancer (NSCLC) previously treated with a KRAS G12C inhibitor demonstrated an objective response rate (ORR) of 41% when treated with this compound monotherapy.[1][2] This suggests that this compound may be effective against some mechanisms of acquired resistance to first-generation inhibitors.
Q2: Our preclinical models show significant synergy between this compound and immunotherapy, but we are concerned about potential toxicities observed with other KRAS inhibitor-immunotherapy combinations. What is the clinical experience?
A2: The combination of this compound with the anti-PD-1 therapy pembrolizumab has demonstrated a manageable safety profile and promising anti-tumor activity in clinical trials, a notable advancement as first-generation KRAS G12C inhibitors have faced challenges with toxicity in similar combinations.[3] In a study of patients with KRAS G12C-mutant advanced NSCLC, the combination of this compound and pembrolizumab showed a favorable safety profile.[1][4] Treatment-related adverse events (TRAEs) were generally manageable, with diarrhea, increased ALT/AST, and fatigue being the most common.[1][5] Importantly, discontinuation rates due to TRAEs were low.
Q3: We are seeing rapid development of resistance to this compound in our in vitro models. What are the known mechanisms of resistance?
A3: While this compound shows promise, resistance is an expected challenge with targeted therapies. Mechanisms of resistance to KRAS G12C inhibitors can be broadly categorized as "on-target" or "off-target".[6]
-
On-target resistance often involves secondary mutations in the KRAS gene itself that prevent the drug from binding effectively.[6]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.[6][7] This can include the activation of other RAS isoforms, mutations in upstream regulators like EGFR, or activation of parallel pathways like the PI3K/AKT pathway.[6][7][8] In colorectal cancer (CRC), for instance, inhibition of the MAPK pathway can lead to a feedback increase in EGFR signaling activity, a mechanism that is less prominent in NSCLC.[7]
Researchers should consider comprehensive genomic and transcriptomic analyses of resistant models to elucidate the specific mechanisms at play.
Troubleshooting Guides
Issue: Suboptimal Response to this compound Monotherapy in a Naive Model
If you are observing a weaker-than-expected response to this compound in a treatment-naive experimental model, consider the following troubleshooting steps:
-
Verify KRAS G12C Mutation Status: Confirm the presence of the KRAS G12C mutation in your cell lines or patient-derived models using a validated sequencing method.
-
Assess for Co-occurring Mutations: Analyze the genomic landscape of your model for pre-existing mutations in genes that could confer primary resistance. These may include alterations in receptor tyrosine kinases (RTKs), downstream effectors in the MAPK pathway (e.g., BRAF, MEK), or parallel signaling pathways (e.g., PI3K/AKT).
-
Evaluate Drug Concentration and Exposure: Ensure that the concentration of this compound used in your experiments is sufficient to achieve sustained target inhibition. This compound is designed for high target occupancy.[9]
-
Investigate Tumor Microenvironment Factors: Consider the potential influence of the tumor microenvironment, which can contribute to intrinsic resistance.
Quantitative Data Summary
The following tables summarize key efficacy data from clinical trials of this compound.
Table 1: this compound Monotherapy Efficacy in KRAS G12C-Mutant Solid Tumors
| Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Non-CRC Solid Tumors (KRAS G12C inhibitor-naive) | 35% | 7.1 months | [1] |
| NSCLC (KRAS G12C inhibitor-naive) | Not specified | 7.9 months | [1] |
| NSCLC (Previously treated with a KRAS G12C inhibitor) | 41% | 8.1 months | [1][2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 46% | 6.4 months | [8] |
Table 2: this compound in Combination with Pembrolizumab in KRAS G12C-Mutant NSCLC
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation(s) |
| First-Line Metastatic NSCLC | 77% | 88% | Not Reached | [1][2][10] |
| Previously Treated NSCLC | 40% | 81% | Not specified | [2][3][10] |
| First-Line NSCLC (PD-L1 ≥50%) | 90% | 95% | Not Reached | [11] |
| First-Line NSCLC (PD-L1 <50%/unknown) | 56% | Not specified | Not specified | [12] |
Experimental Protocols
Protocol 1: Phase 1/2 Clinical Trial of this compound (LOXO-RAS-20001)
-
Study Design: This was a Phase 1/2, multicenter, open-label study involving dose escalation and expansion cohorts.[5][9]
-
Patient Population: Patients with advanced solid tumors harboring the KRAS G12C mutation who had progressed on standard therapies.[5][9]
-
Treatment Regimen:
-
Endpoints:
-
Primary: Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess safety and tolerability.
-
Secondary: Evaluate anti-tumor activity based on Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS) according to RECIST v1.1.[5][9]
-
Visualizations
Caption: this compound inhibits the KRAS G12C mutation, preventing downstream signaling.
Caption: Mechanisms of resistance to KRAS G12C inhibitors like this compound.
References
- 1. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 2. onclive.com [onclive.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with KRAS G12C-mutant advanced NSCLC. | Semantic Scholar [semanticscholar.org]
- 5. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with <em>KRAS</em> G12C-mutant advanced NSCLC. - ASCO [asco.org]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with <em>KRAS</em> G12C-mutant advanced NSCLC. - ASCO [asco.org]
Validation & Comparative
A Comparative Analysis of Olomorasib and Adagrasib for KRAS G12C-Mutated Non-Small Cell Lung Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy, safety, and mechanisms of action of two prominent KRAS G12C inhibitors, olomorasib and adagrasib, in the context of Non-Small Cell Lung Cancer (NSCLC).
The discovery of small molecules capable of inhibiting the previously "undruggable" KRAS oncogene has marked a significant breakthrough in oncology. Specifically, for the estimated 13-14% of NSCLC patients harboring the KRAS G12C mutation, targeted therapies have emerged as a new standard of care.[1][2] This guide focuses on a comparative analysis of two such inhibitors: this compound (LY3537982), a second-generation inhibitor, and adagrasib (Krazati®), which has already received regulatory approval.
Mechanism of Action: Covalently Targeting the "On" Switch
Both this compound and adagrasib are selective, irreversible covalent inhibitors of the KRAS G12C mutant protein.[1][2][3] The KRAS protein functions as a molecular switch in the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][3][4][5] In its normal function, it cycles between an active GTP-bound state and an inactive GDP-bound state.[4][5] The G12C mutation, a substitution of glycine to cysteine at codon 12, traps the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and proliferation.[1][6]
This compound and adagrasib work by specifically and irreversibly binding to the mutant cysteine residue of the KRAS G12C protein.[2][3][6] This covalent bond locks the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway and leading to tumor cell death.[1][2][3]
Comparative Efficacy in NSCLC
Direct head-to-head clinical trial data for this compound and adagrasib is not yet available. However, a comparative understanding can be derived from their respective pivotal clinical trials.
Monotherapy Efficacy
Adagrasib has been evaluated as a monotherapy in the KRYSTAL-1 and KRYSTAL-12 trials. In the Phase 2 KRYSTAL-1 study, for patients with previously treated KRAS G12C-mutated NSCLC, adagrasib demonstrated an objective response rate (ORR) of 42.9% and a median overall survival (OS) of 12.6 months.[7] The median progression-free survival (PFS) was 6.5 months.[7] The Phase 3 KRYSTAL-12 trial confirmed the benefit of adagrasib over docetaxel, showing a significant improvement in PFS (5.5 months vs. 3.8 months) and ORR (32% vs. 9%).[8]
Data for this compound monotherapy in KRAS G12C inhibitor-naïve NSCLC patients is less mature. However, in the LOXO-RAS-20001 trial, which included patients with various solid tumors, this compound showed promising antitumor activity.[9]
| Efficacy Endpoint | Adagrasib (KRYSTAL-1, Phase 2) [7] | Adagrasib (KRYSTAL-12, Phase 3) [8] |
| Patient Population | Previously Treated NSCLC | Previously Treated NSCLC |
| Objective Response Rate (ORR) | 42.9% | 32% |
| Median Progression-Free Survival (PFS) | 6.5 months | 5.5 months |
| Median Overall Survival (OS) | 12.6 months | Immature |
| Median Duration of Response (DOR) | 12.4 months[10] | Not Reported |
Combination Therapy with Pembrolizumab
Both inhibitors are being investigated in combination with the immune checkpoint inhibitor pembrolizumab, particularly in the first-line setting for advanced or metastatic NSCLC.
This compound in combination with pembrolizumab has shown high efficacy in the LOXO-RAS-20001 and SUNRAY-01 trials. In first-line patients, an ORR of 77% was observed.[11] For patients with a PD-L1 expression level of at least 50%, the ORR was as high as 90%.[12] This promising data led to a Breakthrough Therapy designation from the FDA for this combination in this specific patient subgroup.[12][13]
Adagrasib combined with pembrolizumab was studied in the KRYSTAL-7 trial. The combination demonstrated an ORR of 44% in all-comers, with the benefit appearing greatest in individuals with high PD-L1 scores (ORR of 61% for PD-L1 TPS ≥50%).[14][15]
| Efficacy Endpoint | This compound + Pembrolizumab (LOXO-RAS-20001/SUNRAY-01) [11][12][16] | Adagrasib + Pembrolizumab (KRYSTAL-7) [14][15] |
| Setting | First-line NSCLC | First-line NSCLC |
| Overall Objective Response Rate (ORR) | 77-78% | 44% |
| ORR in PD-L1 ≥50% | 90% | 61% |
| Disease Control Rate (DCR) | 91-100% | 81% |
| Median Progression-Free Survival (PFS) | Not Estimable | 11.0 months (overall) |
| Median Duration of Response (DOR) | Not Estimable | 26.3 months |
Safety and Tolerability
The safety profiles of both drugs are generally considered manageable. The most common treatment-related adverse events (TRAEs) are gastrointestinal and hepatic in nature.
For this compound in combination with pembrolizumab, common TRAEs included diarrhea (30%), increased ALT (20%), and increased AST (18%).[16] Grade 3 TRAEs were reported, with diarrhea being the most frequent (16%).[16]
Adagrasib has a well-documented safety profile from its clinical trials. In the KRYSTAL-1 trial, gastrointestinal-related events were the most common TRAEs.[7] In combination with pembrolizumab, TRAEs led to dose interruption of adagrasib in 65% of patients and dose reduction in 41%.[14]
| Adverse Event Profile | This compound + Pembrolizumab [16] | Adagrasib + Pembrolizumab [14] |
| Common TRAEs (≥10%) | Diarrhea, Increased ALT/AST, Fatigue, Nausea, Pruritus | Not specified in detail in the provided results |
| Grade 3 TRAEs (≥10%) | Diarrhea (16%) | Not specified in detail in the provided results |
| Dose Reductions due to TRAEs | 14% (this compound) | 41% (adagrasib) |
| Treatment Discontinuation due to TRAEs | 9% (this compound or pembrolizumab) | 9% (adagrasib), 11% (pembrolizumab) |
Experimental Protocols
Key Clinical Trial Methodologies
A generalized workflow for the pivotal clinical trials of these KRAS G12C inhibitors is outlined below.
-
LOXO-RAS-20001 (this compound): A Phase 1/2, open-label, multicenter trial evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with KRAS G12C-mutant advanced solid tumors.[12][13] The study included dose escalation and expansion cohorts, including combinations with other agents like pembrolizumab.[16] Key objectives included determining the maximum tolerated dose, recommended Phase 2 dose, and assessing antitumor activity via ORR, DCR, PFS, and DOR per RECIST v1.1 criteria.[12]
-
SUNRAY-01 (this compound): A global, registrational Phase 3 study investigating this compound in combination with pembrolizumab for the first-line treatment of NSCLC.[16]
-
KRYSTAL-1 (Adagrasib): A Phase 1/2, multicohort trial that evaluated adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation who had received prior systemic therapy.[8][10] The primary endpoint for the Phase 2 portion in NSCLC was ORR as assessed by blinded independent central review.[17]
-
KRYSTAL-12 (Adagrasib): A randomized, open-label Phase 3 trial comparing adagrasib to docetaxel in patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.[8][18] The primary endpoints were PFS and ORR.[18]
Conclusion
Both this compound and adagrasib are highly active agents against KRAS G12C-mutated NSCLC. Adagrasib has demonstrated a clear benefit as a monotherapy in the second-line and later settings, leading to its regulatory approval. In the first-line setting, combination therapy with pembrolizumab is a key area of development for both drugs. Early data for the this compound-pembrolizumab combination appears particularly promising, with very high response rates, especially in patients with high PD-L1 expression.
The choice between these agents in the future may depend on a variety of factors, including the treatment setting (first-line vs. later lines), patient PD-L1 status, and long-term survival and safety data from ongoing Phase 3 trials. The continued development of these and other KRAS G12C inhibitors is rapidly evolving the treatment landscape for this subset of NSCLC patients.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. KRAS in NSCLC: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormalities in the KRAS Gene and Treatment Options for NSCLC Patients with the G12C Mutation in This Gene—A Literature Review and Single-Center Experience [mdpi.com]
- 6. What is Adagrasib used for? [synapse.patsnap.com]
- 7. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 8. esmo.org [esmo.org]
- 9. dovepress.com [dovepress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
- 12. onclive.com [onclive.com]
- 13. curetoday.com [curetoday.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Efficacy | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]
- 18. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in KRAS Targeting: A Head-to-Head Comparison of Second-Generation G12C Inhibitors
For decades, the KRAS oncogene was considered "undruggable," a formidable foe in the fight against cancer. The advent of first-generation KRAS G12C inhibitors marked a pivotal turning point, offering a glimmer of hope for patients with tumors harboring this specific mutation. Now, a second wave of these targeted therapies is emerging, promising enhanced potency, greater selectivity, and improved clinical outcomes. This guide provides a comprehensive head-to-head comparison of the leading second-generation KRAS G12C inhibitors, supported by the latest preclinical and clinical data to empower researchers and drug development professionals in this rapidly evolving field.
The KRAS protein is a key molecular switch in the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, traps the KRAS protein in its active, GTP-bound state, leading to uncontrolled cell growth and tumor formation. Second-generation KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in an inactive state and thereby inhibiting downstream signaling.
This guide will delve into a comparative analysis of four prominent second-generation KRAS G12C inhibitors: sotorasib, adagrasib, divarasib, and JDQ443. We will examine their preclinical performance, clinical efficacy, and safety profiles, presenting the data in a clear and concise format to facilitate a comprehensive understanding of their relative strengths and weaknesses.
Preclinical Potency and Selectivity: A Tale of Four Inhibitors
The in vitro potency and selectivity of a drug are critical early indicators of its potential therapeutic window. The following table summarizes the preclinical data for sotorasib, adagrasib, divarasib, and JDQ443, highlighting their half-maximal inhibitory concentrations (IC50) and selectivity for the KRAS G12C mutant over the wild-type (WT) protein.
| Inhibitor | Target | IC50 (nM) | Selectivity (over WT) | Reference |
| Sotorasib | KRAS G12C | Sub-nanomolar | High | [1] |
| Adagrasib | KRAS G12C | Sub-nanomolar | High | [1] |
| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar | >18,000-fold | [1] |
| JDQ443 | KRAS G12C | Potent | Mutant-selective | [2][3] |
Note: Specific IC50 values can vary depending on the assay conditions and cell lines used.
Preclinical studies have demonstrated that divarasib is 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in vitro.[1][4][5] JDQ443 has also shown potent and selective preclinical efficacy.[6] This enhanced potency and selectivity may translate to improved efficacy and a better safety profile in the clinical setting.
Clinical Efficacy: A Shifting Landscape in NSCLC and Beyond
The clinical development of second-generation KRAS G12C inhibitors has primarily focused on non-small cell lung cancer (NSCLC), where the G12C mutation is most prevalent. The following tables summarize the key efficacy data from pivotal clinical trials in NSCLC.
Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Trial Name | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 | II | 37.1% | 6.8 months | [7][8] |
| Adagrasib | KRYSTAL-1 | I/II | 43.0% | 6.9 months | [9] |
| Divarasib | Phase 1 | I | 53.4% | 13.1 months | [4][10] |
| JDQ443 | KontRASt-01 | Ib/II | 41.7% (all doses), 54.5% (RP2D) | Not Reported | [11] |
A matching-adjusted indirect comparison of sotorasib and adagrasib based on data from the CodeBreaK 200 and KRYSTAL-12 trials suggested similar efficacy in terms of PFS and ORR.[12][13] However, early clinical data for divarasib from its phase 1 trial suggest a potentially higher objective response rate and a notably longer median progression-free survival compared to sotorasib and adagrasib in patients with NSCLC.[7][14] It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.[5] A head-to-head phase 3 trial, KRASCENDO 1, is underway to directly compare divarasib with sotorasib and adagrasib in NSCLC.[7][14][15]
Colorectal Cancer (CRC) and Other Solid Tumors
The efficacy of KRAS G12C inhibitors as monotherapy in colorectal cancer has been more modest compared to NSCLC. However, combination strategies are showing promise.
| Inhibitor | Trial Name | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 | Colorectal Cancer | 9.7% | 4.0 months | [16] |
| Adagrasib | KRYSTAL-1 | Colorectal Cancer | 19% | 5.6 months | [17] |
| Divarasib | Phase 1 | Colorectal Cancer | 29.1% | 5.6 months | [4] |
| Divarasib + Cetuximab | Phase 1b | Colorectal Cancer | 62% | 8.1 months | [18] |
The combination of divarasib with the EGFR inhibitor cetuximab has demonstrated a significantly improved objective response rate in patients with KRAS G12C-mutated colorectal cancer.[18] This highlights the potential of combination therapies to overcome resistance mechanisms and enhance the efficacy of KRAS G12C inhibitors in different tumor types.
Safety and Tolerability: A Key Differentiator
The safety profile of a targeted therapy is paramount, particularly for long-term treatment. The following table summarizes the most common treatment-related adverse events (TRAEs) observed with each inhibitor.
| Inhibitor | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs | Reference |
| Sotorasib | Diarrhea, nausea, increased ALT/AST | 20.6% | [19] |
| Adagrasib | Nausea, diarrhea, vomiting, fatigue | 44.8% | [1][17] |
| Divarasib | Nausea, diarrhea, vomiting | Majority Grade 1 or 2 | [1] |
| JDQ443 | Nausea, diarrhea, vomiting, increased ALT | Discontinuation due to TRAEs in 3 patients | [6] |
While all four inhibitors share a similar spectrum of gastrointestinal side effects, the majority of toxicities reported with divarasib in its phase 1 trial were low-grade and manageable.[1] Adagrasib has been associated with a higher rate of Grade 3 or higher toxicities compared to sotorasib.[1] The safety profile of JDQ443 is still being evaluated in ongoing trials.
Mechanism of Action and Signaling Pathways
KRAS G12C inhibitors function by covalently binding to the mutant cysteine 12 residue, thereby locking the KRAS protein in its inactive, GDP-bound state. This prevents the interaction of KRAS with its downstream effectors, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to the inhibition of cancer cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the mechanism of action of G12C inhibitors.
Experimental Methodologies
A thorough understanding of the experimental protocols is essential for interpreting and comparing the data presented. Below are generalized methodologies for key preclinical and clinical assessments.
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against KRAS G12C mutant and wild-type proteins and to assess their selectivity.
Generalized Protocol:
-
Protein Expression and Purification: Recombinant human KRAS G12C and wild-type KRAS proteins are expressed in a suitable system (e.g., E. coli) and purified.
-
Biochemical Assays:
-
Binding Assays: Techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA are used to measure the direct binding of the inhibitor to the KRAS protein.[20]
-
Nucleotide Exchange Assays: The effect of the inhibitor on the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) is monitored to assess the functional consequence of binding.[21]
-
-
Cell-Based Assays:
-
Proliferation Assays: Cancer cell lines harboring the KRAS G12C mutation and wild-type KRAS are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is measured using assays like CellTiter-Glo.
-
Signaling Pathway Analysis: The phosphorylation status of downstream effectors such as ERK and AKT is assessed by Western blotting or ELISA to confirm target engagement and pathway inhibition.[20]
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 values for wild-type versus mutant KRAS.
In Vivo Tumor Growth Inhibition (Xenograft Models)
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Generalized Protocol:
-
Cell Line and Animal Model: Human cancer cell lines with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally at various doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples are collected at different time points to measure drug concentration (PK) and target engagement (e.g., p-ERK levels) (PD).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated groups compared to the control group.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. esmo.org [esmo.org]
- 6. ncoda.org [ncoda.org]
- 7. youtube.com [youtube.com]
- 8. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]
- 9. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Olomorasib vs. Standard-of-Care Chemotherapy in KRAS G12C-Mutated NSCLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Olomorasib, a second-generation KRAS G12C inhibitor, against standard-of-care chemotherapy for the treatment of non-small cell lung cancer (NSCLC) with a KRAS G12C mutation. The information is based on available clinical trial data and is intended to inform research and drug development professionals.
Executive Summary
This compound is an investigational oral, potent, and highly selective inhibitor of the KRAS G12C protein.[1] Clinical trials are primarily evaluating this compound in combination with immunotherapy, such as pembrolizumab, and in some instances, with additional chemotherapy. Standard-of-care for KRAS G12C-mutated NSCLC has historically involved platinum-based chemotherapy regimens (e.g., carboplatin, cisplatin) often combined with pemetrexed, and docetaxel as a second-line treatment.[2][3][4] This guide will present available data to facilitate an indirect comparison between this compound-based therapies and traditional chemotherapy.
Data Presentation
The following tables summarize the efficacy and safety data from clinical trials of this compound in combination with pembrolizumab and from studies evaluating standard-of-care chemotherapy in KRAS G12C-mutated NSCLC.
Table 1: Efficacy of this compound in Combination with Pembrolizumab in KRAS G12C-Mutant Advanced NSCLC
| Clinical Trial | Treatment Arm | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) |
| LOXO-RAS-20001 (Phase 1/2) | This compound (50 or 100 mg BID) + Pembrolizumab | First-line | 78% | 100% | Not Estimable |
| This compound (50 or 100 mg BID) + Pembrolizumab | KRAS G12Ci-naïve (previously treated with IO and/or chemo) | 63% | 93% | Not Estimable |
Data from the LOXO-RAS-20001 study as of October 30, 2023.[5]
Table 2: Efficacy of Standard-of-Care Chemotherapy in KRAS G12C-Mutant NSCLC
| Treatment | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Docetaxel | Second-line or later | - | - | Median: 3.4 - 4.6 months | Median: 6.0 months |
| Platinum/Pemetrexed-based | First-line (KRAS+) | 56% | - | Median: 10.3 months | - |
| Sotorasib + Carboplatin/Pemetrexed | First-line | 65% | 100% | Median: 10.8 months | - |
Data compiled from multiple real-world cohort studies and clinical trials.[2][6][7][8]
Table 3: Safety Profile of this compound in Combination with Pembrolizumab (LOXO-RAS-20001)
| Adverse Event (Any Grade, ≥10%) | Percentage of Patients |
| Diarrhea | 30% |
| Alanine Aminotransferase (ALT) Increased | 20% |
| Aspartate Aminotransferase (AST) Increased | 18% |
| Fatigue | 14% |
| Nausea | 14% |
| Pruritus | 11% |
Grade 3 treatment-related adverse events (TRAEs) in ≥10% of patients was diarrhea (16%).[5]
Table 4: Common Grade 3 or Worse Treatment-Related Adverse Events with Standard Chemotherapy
| Treatment | Adverse Event | Percentage of Patients |
| Docetaxel | Neutropenia | 9% |
| Fatigue | 6% | |
| Febrile Neutropenia | 5% |
Data from a study comparing sotorasib to docetaxel.[6]
Experimental Protocols
This compound Clinical Trials
LOXO-RAS-20001 (NCT04956640) [1][9]
-
Study Design: An open-label, multicenter, Phase 1/2 study. It includes a Phase 1a dose escalation of this compound monotherapy, and a Phase 1b dose expansion and optimization phase evaluating this compound as a monotherapy and in combination with other treatments, including pembrolizumab.[1]
-
Key Eligibility Criteria: Patients with advanced solid tumors harboring a KRAS G12C mutation, with measurable disease per RECIST v1.1, and an ECOG performance status of 0 or 1.[9] For combination cohorts, specific prior treatments may be allowed or disallowed based on the cohort.[9]
-
Methodology: In the combination arm, patients received this compound orally twice daily (at doses of 50, 100, or 150 mg) plus pembrolizumab (200 mg every 3 weeks). Dose escalation followed a modified toxicity probability interval-2 (mTPI-2) method. Antitumor activity was assessed using RECIST v1.1.[5]
SUNRAY-01 (NCT06119581) [10][11][12]
-
Study Design: A pivotal, global, Phase 3, randomized, double-blind, placebo-controlled study. The trial is designed to first optimize the dosing of this compound in combination with first-line standard of care (SOC), and then to compare the efficacy and safety of this compound plus SOC with placebo plus SOC.[10][13]
-
Key Eligibility Criteria: Treatment-naïve patients with KRAS G12C-mutant, locally advanced or metastatic NSCLC. Patients must have known PD-L1 expression status.[13][14]
-
Methodology:
-
Part A: Patients with PD-L1 expression ≥50% are randomized to receive pembrolizumab plus either this compound or placebo.[13]
-
Part B: Patients, regardless of PD-L1 expression, are randomized to receive pembrolizumab, pemetrexed, and platinum-based chemotherapy plus either this compound or placebo.[13]
-
The primary endpoint is progression-free survival (PFS) per RECIST v1.1, as assessed by a blinded independent central review.[13]
-
Standard-of-Care Chemotherapy Studies
The data for standard-of-care chemotherapy is derived from a variety of sources, including retrospective cohort studies and the control arms of clinical trials for other KRAS G12C inhibitors. The methodologies generally involve:
-
Patient Population: Patients with KRAS G12C-mutated NSCLC who have typically received prior lines of therapy.
-
Treatment Regimens:
-
Docetaxel: Administered intravenously, typically at a dose of 75 mg/m² every 3 weeks.[15]
-
Platinum-based chemotherapy: Carboplatin or cisplatin in combination with pemetrexed.
-
-
Efficacy Assessment: Tumor response and progression are typically evaluated using RECIST criteria.
Mandatory Visualization
Signaling Pathway of KRAS G12C and Inhibition by this compound
Caption: KRAS G12C signaling and this compound's mechanism.
Experimental Workflow for SUNRAY-01 Clinical Trial
Caption: SUNRAY-01 trial design workflow.
References
- 1. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 2. Patients with KRAS G12C–Mutated NSCLC Experience a Short PFS When Treated with Docetaxel-Containing Regimens - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. The treatment of advanced non-small cell lung cancer harboring KRAS mutation: a new class of drugs for an old target—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with <em>KRAS</em> G12C-mutant advanced NSCLC. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. KRAS mutations and outcomes for patients with stage IV NSCLC treated with frontline platinum/pemetrexed based chemotherapy. - ASCO [asco.org]
- 8. ilcn.org [ilcn.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Lilly's this compound receives U.S. FDA's Breakthrough Therapy designation for the treatment of certain newly diagnosed metastatic KRAS G12C-mutant lung cancers [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. CLINICAL TRIAL / NCT06119581 - UChicago Medicine [uchicagomedicine.org]
- 15. Intracranial efficacy of sotorasib versus docetaxel in pretreated<em> KRAS</em> G12C-mutated advanced non-small cell lung cancer (NSCLC): Practice-informing data from a global, phase 3, randomized, controlled trial (RCT). - ASCO [asco.org]
Navigating the Frontier of First-Line NSCLC Treatment: A Comparative Analysis of Olomorasib in the SUNRAY-01 Trial
For Immediate Release
Shanghai, China – November 13, 2025 – As the landscape of targeted therapies for non-small cell lung cancer (NSCLC) continues to evolve, the investigational second-generation KRAS G12C inhibitor, Olomorasib (LY3537982), is emerging as a promising contender. The ongoing global Phase 3 SUNRAY-01 trial is designed to validate its efficacy and safety in the first-line setting, a critical area of unmet need for patients with KRAS G12C-mutated NSCLC. This guide provides a comprehensive comparison of the SUNRAY-01 trial design with alternative first-line treatment strategies, supported by available experimental data and detailed methodologies.
The Evolving Paradigm of KRAS G12C Inhibition
Mutations in the KRAS gene are among the most common oncogenic drivers in NSCLC, with the G12C mutation being particularly prevalent.[1][2] For years, KRAS was considered "undruggable," but the advent of targeted inhibitors has revolutionized treatment for this patient population. This compound, a potent and highly selective oral inhibitor, is designed to lock the KRAS G12C protein in its inactive state, thereby halting downstream signaling pathways that drive tumor growth.[3][4]
Comparative Landscape of First-Line Therapies for KRAS G12C-Mutated NSCLC
The current standard of care for first-line treatment of metastatic NSCLC without a targetable oncogenic driver is largely guided by PD-L1 expression levels, involving immunotherapy alone or in combination with chemotherapy.[5][6] The SUNRAY-01 trial aims to establish a new benchmark by integrating a targeted KRAS G12C inhibitor into the initial treatment regimen. Below is a comparative summary of key clinical trial data for this compound and other notable KRAS G12C inhibitors in the first-line setting.
| Trial | Drug Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Safety Findings (Grade ≥3 Treatment-Related Adverse Events) |
| SUNRAY-01 (Dose Optimization Phase) / LOXO-RAS-20001 | This compound + Pembrolizumab | First-line KRAS G12C+ NSCLC | 77% (in first-line metastatic patients, n=17)[7] | Not Reached | Diarrhea (16%), Pneumonitis (grades 2/3/4 in 3 patients)[8] |
| CodeBreaK 101 | Sotorasib + Carboplatin/Pemetrexed | First-line KRAS G12C+ NSCLC | 65%[9] | 10.8 months[9] | Primarily hematologic, consistent with chemotherapy.[9] |
| KRYSTAL-7 | Adagrasib + Pembrolizumab | First-line KRAS G12C+ NSCLC | 44.3%[10] | 11.0 months[10] | Alanine aminotransferase increase (11.4%), Aspartate aminotransferase increase (14.1%)[10] |
| KRYSTAL-1 (Cohort E) | Adagrasib Monotherapy | First-line KRAS G12C+ & STK11-mutated NSCLC | 30.3%[11] | 4.8 months[11] | Diarrhea, Fatigue[11] |
Delving into the SUNRAY-01 Trial Design
The SUNRAY-01 (NCT06119581) is a pivotal, global, randomized, double-blind, placebo-controlled Phase 3 study.[2][4][12] Its innovative design incorporates a dose optimization phase followed by two main experimental parts, tailored to the patient's PD-L1 expression status.
Dose Optimization Phase: This initial phase aimed to determine the optimal dose of this compound when combined with standard-of-care immunotherapy.[13]
Part A (PD-L1 Expression ≥50%): Patients are randomized to receive either:
-
This compound + Pembrolizumab
-
Placebo + Pembrolizumab[12]
Part B (PD-L1 Expression <50% or any PD-L1 level for non-squamous NSCLC): This part includes a safety lead-in followed by randomization to:
-
This compound + Pembrolizumab + Pemetrexed + Platinum-based chemotherapy
-
Placebo + Pembrolizumab + Pemetrexed + Platinum-based chemotherapy[12][14]
The primary endpoint for the SUNRAY-01 trial is Progression-Free Survival (PFS), with Overall Survival (OS) as a key secondary endpoint.[15]
Experimental Protocols: A Closer Look
The validation of this compound within the SUNRAY-01 trial relies on rigorous and standardized experimental methodologies.
KRAS G12C Mutation Analysis
The identification of eligible patients hinges on the accurate detection of the KRAS G12C mutation. This is typically achieved through polymerase chain reaction (PCR)-based methods on tumor tissue or circulating tumor DNA (ctDNA).
-
Sample Collection and Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue is the preferred specimen. DNA is extracted and purified from the tissue sections.[16]
-
Real-Time PCR: This technique utilizes fluorescent probes that are specific to the mutated and wild-type KRAS sequences. During the PCR amplification, the binding of these probes and their subsequent cleavage by the polymerase generates a fluorescent signal, allowing for the detection and quantification of the G12C mutation.[17][18] The amplification and melting curve analysis can differentiate between the wild-type and mutant alleles.[19][20]
PD-L1 Expression Testing
Programmed death-ligand 1 (PD-L1) expression is a crucial biomarker for patient stratification in the SUNRAY-01 trial. It is assessed by immunohistochemistry (IHC).
-
Specimen Handling: FFPE tumor tissue is sectioned onto slides.
-
Immunostaining: The slides are incubated with a specific primary antibody that binds to the PD-L1 protein on the surface of tumor cells and immune cells.[6][21] A secondary antibody, linked to an enzyme, is then added. The addition of a chromogen results in a colored precipitate at the site of antibody binding.
-
Scoring: A pathologist evaluates the percentage of tumor cells with positive membranous staining for PD-L1 (Tumor Proportion Score or TPS).[22][23] The cut-off for high PD-L1 expression in Part A of the SUNRAY-01 trial is ≥50%.[12]
Tumor Response Assessment
The efficacy of the treatment is evaluated using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
Lesion Selection: At baseline, up to five measurable target lesions (longest diameter ≥10 mm) are selected, with a maximum of two per organ.[5][15][24] Pathological lymph nodes with a short axis of ≥15 mm are also considered measurable.[15][24]
-
Response Evaluation: The sum of the longest diameters of all target lesions is calculated at baseline and at subsequent imaging time points.
-
Complete Response (CR): Disappearance of all target lesions.[24][25]
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.[24][25]
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.[15][24]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Visualizing the Path Forward
To better understand the underlying biology and the clinical trial framework, the following diagrams illustrate the KRAS signaling pathway, the SUNRAY-01 trial design, and a typical workflow for biomarker analysis.
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. First-Line Sotorasib Demonstrates Durable Efficacy in Metastatic NSCLC with KRAS Mutation [theoncologynurse.com]
- 4. swog.org [swog.org]
- 5. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 6. PD-L1 immunohistochemistry in patients with non-small cell lung cancer - Jotatsu - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with <em>KRAS</em> G12C-mutant advanced NSCLC. - ASCO [asco.org]
- 9. ilcn.org [ilcn.org]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. CLINICAL TRIAL / NCT06119581 - UChicago Medicine [uchicagomedicine.org]
- 13. researchgate.net [researchgate.net]
- 14. SUNRAY-01 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 15. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KRAS Mutation Analysis by PCR [neogenomics.com]
- 17. Optimization of routine KRAS mutation PCR-based testing procedure for rational individualized first-line-targeted therapy selection in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amoydx.com [amoydx.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Current PD-L1 immunohistochemistry for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ilcn.org [ilcn.org]
- 23. PD-L1 Testing in Non-small Cell Lung Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. project.eortc.org [project.eortc.org]
- 25. radiopaedia.org [radiopaedia.org]
Olomorasib Shines in LOXO-RAS-20001 Trial, Offering a New Front in the Battle Against KRAS G12C-Mutant Cancers
A new analysis of the LOXO-RAS-20001 clinical trial data demonstrates promising efficacy and a manageable safety profile for olomorasib, a second-generation KRAS G12C inhibitor, in patients with advanced solid tumors. This guide provides a comprehensive comparison of this compound's performance against the established alternatives, sotorasib and adagrasib, supported by experimental data from their respective pivotal clinical trials.
This compound is an investigational, orally administered, potent, and highly selective inhibitor of the KRAS G12C protein. The LOXO-RAS-20001 trial, a multi-part Phase 1/2 study, was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with KRAS G12C-mutant advanced solid tumors. The findings position this compound as a significant contender in the therapeutic landscape for these hard-to-treat cancers.
Comparative Efficacy of KRAS G12C Inhibitors
The clinical performance of this compound from the LOXO-RAS-20001 trial is presented below in comparison to sotorasib (CodeBreaK 100 trial) and adagrasib (KRYSTAL-1 trial). The data summarized are for monotherapy in patients with KRAS G12C-mutant advanced solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.
| Efficacy Endpoint | This compound (LOXO-RAS-20001) | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 35% (non-CRC solid tumors) | 32.2% (NSCLC), 7.1% (CRC) | 35.1% (solid tumors excl. NSCLC, CRC) |
| Disease Control Rate (DCR) | 93% (in combination with Pembrolizumab in NSCLC) | 88.1% (NSCLC), 73.8% (CRC) | 86.0% (solid tumors excl. NSCLC, CRC) |
| Median Progression-Free Survival (PFS) | Not Reached (in combination with Pembrolizumab in NSCLC) | 6.3 months (NSCLC), 4.0 months (CRC) | 7.4 months (solid tumors excl. NSCLC, CRC) |
Safety and Tolerability Profile
A critical aspect of targeted therapies is their safety profile. The following table summarizes the most common treatment-related adverse events (TRAEs) observed in the respective clinical trials.
| Adverse Event (Any Grade) | This compound (LOXO-RAS-20001, monotherapy) | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Diarrhea | >15% | Common | 47.6% |
| Nausea | 11% | Common | 49.2% |
| Fatigue | 10% | Common | 41.3% |
| Vomiting | Not specified in top TRAEs | Not specified in top TRAEs | 39.7% |
| Increased ALT/AST | Not specified in top TRAEs | Not specified in top TRAEs | Not specified in top TRAEs |
Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for interpreting the comparative data.
LOXO-RAS-20001 (this compound)
The LOXO-RAS-20001 study is an open-label, multicenter, Phase 1/2 trial. The study consists of a Phase 1a dose-escalation phase to determine the recommended Phase 2 dose, followed by a Phase 1b dose-expansion and optimization phase evaluating this compound as both a monotherapy and in combination with other agents. Key inclusion criteria required patients to have a histologically or cytologically confirmed diagnosis of a locally advanced, unresectable, and/or metastatic cancer with a KRAS G12C mutation. The primary endpoints for the Phase 1a portion were to establish the recommended Phase 2 dose, while the Phase 1b portion focused on safety, tolerability, and preliminary efficacy.
CodeBreaK 100 (Sotorasib)
The CodeBreaK 100 trial was a Phase 1/2, first-in-human, open-label, multicenter study that enrolled patients with KRAS G12C-mutant solid tumors who had progressed on prior therapy. The Phase 1 dose-escalation portion of the study tested oral daily doses of 180 mg, 360 mg, 720 mg, and 960 mg, with 960 mg selected for the dose-expansion phase. The primary endpoint was safety, with key secondary endpoints including pharmacokinetics and objective response rate assessed per RECIST 1.1.
KRYSTAL-1 (Adagrasib)
The KRYSTAL-1 study is a multicohort Phase 1/2 trial evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation. The Phase 1/1b dose-finding portion utilized an accelerated titration design, with the recommended Phase 2 dose determined to be 600 mg orally twice daily. The primary endpoint of the Phase 2 portion was objective response rate, with secondary endpoints including duration of response, progression-free survival, overall survival, and safety.
Visualizing the Science
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow of the LOXO-RAS-20001 clinical trial.
Navigating the KRAS G12C Landscape: A Comparative Guide to Olomorasib and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Olomorasib with other therapeutic options targeting the KRAS G12C mutation. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to inform preclinical and clinical research.
This compound (LY3537982) is an investigational, second-generation, potent, and highly selective oral inhibitor of the KRAS G12C mutant protein.[1] This mutation, a key driver in various solid tumors, locks the KRAS protein in an active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the RAS-MAPK pathway. This compound works by irreversibly binding to the cysteine residue of the G12C mutant, trapping KRAS in its inactive, GDP-bound state. This targeted mechanism has shown promising antitumor activity in clinical trials, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
This guide will delve into the predictive biomarkers for this compound therapy, compare its efficacy with alternative KRAS G12C inhibitors, and provide an overview of the experimental protocols used to generate the supporting data.
Predictive Biomarkers for this compound Response
The primary predictive biomarker for this compound therapy is the presence of a KRAS G12C mutation in the tumor tissue or circulating tumor DNA (ctDNA). Beyond this requisite mutation, emerging data suggest other factors may influence treatment response.
PD-L1 Expression: In the context of combination therapy, particularly with the immune checkpoint inhibitor pembrolizumab, Programmed Death-Ligand 1 (PD-L1) expression levels appear to be a significant predictive biomarker.[2] Clinical trial data from the LOXO-RAS-20001 study indicated a notably high overall response rate (ORR) of 82% in first-line NSCLC patients with a PD-L1 expression of ≥50%.[2] While responses were observed across all PD-L1 expression levels, the benefit appears most pronounced in the high-expressor group.
Co-occurring Alterations: The presence of co-mutations in genes such as TP53 and STK11 (also known as LKB1) are being investigated as potential modifiers of response to KRAS G12C inhibitors. While specific data for this compound is still emerging, studies with other inhibitors in this class suggest these co-mutations can impact the tumor microenvironment and sensitivity to therapy.
Mechanisms of Resistance: Understanding potential mechanisms of resistance is crucial for identifying patients who may not respond or may develop resistance to therapy. These can be categorized as:
-
On-target resistance: Acquired secondary mutations in the KRAS gene that prevent drug binding.
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the inhibition of KRAS G12C. This can involve other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K-AKT pathways.
Comparative Efficacy of KRAS G12C Inhibitors
This compound is part of a growing class of drugs targeting the KRAS G12C mutation. The main alternatives include the FDA-approved therapies Sotorasib (AMG 510) and Adagrasib (MRTX849), as well as other investigational agents like Divarasib (GDC-6036) and Glecirasib (JAB-21822). The following tables summarize the clinical trial data for these inhibitors in NSCLC and colorectal cancer.
Non-Small Cell Lung Cancer (NSCLC)
| Therapy | Clinical Trial | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | LOXO-RAS-20001 | 1L (with Pembrolizumab) | 77% | Not Reached[3] |
| LOXO-RAS-20001 | Previously Treated | 41% | 8.1 months[3] | |
| Sotorasib | CodeBreaK 100 | Previously Treated | 41% | 6.3 months[4] |
| Adagrasib | KRYSTAL-1 | Previously Treated | 42.9% | 6.5 months |
| Divarasib | NCT04449874 | Previously Treated | 55.6% | 13.8 months[5] |
| Glecirasib | Phase 2 (NCT05009329) | Previously Treated | 47.9% | 8.2 months[6] |
Colorectal Cancer (CRC)
| Therapy | Clinical Trial | Treatment Setting | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | LOXO-RAS-20001 | Monotherapy | 35% (non-CRC solid tumors) | 7.1 months (non-CRC solid tumors)[1] |
| Sotorasib | CodeBreaK100 | Monotherapy | 9.7% | 4.0 months[7] |
| Adagrasib | KRYSTAL-1 | Monotherapy | 19% | 5.6 months[7] |
| KRYSTAL-1 | with Cetuximab | 34% | 6.9 months[8] | |
| Divarasib | NCT04449874 | Monotherapy | 29.1% | 5.6 months[9] |
| Glecirasib | Phase 1/2 | Monotherapy | Data for CRC not specified | Data for CRC not specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway, a typical workflow for biomarker analysis, and the logical relationship of biomarkers to treatment decisions.
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: General workflow for biomarker analysis to guide this compound therapy.
References
- 1. New Data from Phase 1/2 Study of this compound in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. investor.lilly.com [investor.lilly.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Single-Agent Divarasib in Patients With KRAS G12C-Positive Non-Small Cell Lung Cancer: Long-Term Follow-Up of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. KRYSTAL-1 Confirms Activity of Adagrasib in KRAS G12C–Mutated Metastatic Colorectal Cancer and Highlights Need for Randomized Controlled Trials - The ASCO Post [ascopost.com]
- 8. Bristol Myers announces positive results from phase 1/ 2 KRYSTAL-1 study of Krazati in combo with cetuximab to treat patients with previously treated KRASG12C-mutated locally advanced or metastatic CRC [pharmabiz.com]
- 9. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
A Comparative Meta-Analysis of Clinical Outcomes with Novel KRAS G12C Inhibitors
A deep dive into the evolving landscape of targeted therapies for KRAS G12C-mutated cancers, this guide offers a comprehensive comparison of clinical trial data for leading inhibitors. Designed for researchers, scientists, and drug development professionals, this analysis synthesizes efficacy and safety data, outlines experimental methodologies, and visualizes key biological pathways and workflows to inform future research and development.
The discovery of small molecules capable of inhibiting the once "undruggable" KRAS G12C mutation has ushered in a new era of precision oncology. This guide provides a meta-analysis of clinical outcomes for prominent KRAS G12C inhibitors, including the first-generation agents sotorasib and adagrasib, alongside promising next-generation compounds like divarasib and glecirasib. By presenting a side-by-side comparison of their clinical performance, this report aims to provide a clear and objective resource for the scientific community.
Mechanism of Action: Targeting the Oncogenic "On" Switch
The KRAS protein is a critical signaling molecule that cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1] The G12C mutation, a substitution of glycine for cysteine at codon 12, traps the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and proliferation through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[1][2]
Sotorasib, adagrasib, divarasib, and glecirasib are all covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of the KRAS G12C protein.[3][4] This covalent modification locks the protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling and inhibiting tumor growth.[3][4]
Visualizing the KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in cell signaling and the point of intervention for G12C inhibitors.
Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)
The following tables summarize the clinical efficacy of sotorasib, adagrasib, divarasib, and glecirasib in patients with previously treated KRAS G12C-mutated NSCLC.
Table 1: Efficacy of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 (Phase I/II)[5] | 174 | 41% | 6.3 months | 12.5 months |
| Adagrasib | KRYSTAL-1 (Phase I/II)[6] | - | 43% | 6.9 months | - |
| Divarasib | Phase I Study (NCT04449874)[6] | 65 | 55.6% | 13.8 months | - |
| Glecirasib | Phase II (NCT05009329)[7][8] | 119 | 47.9% | 8.2 months | 13.6 months |
Comparative Efficacy in Colorectal Cancer (CRC)
KRAS G12C inhibitors have also been evaluated in patients with KRAS G12C-mutated colorectal cancer, often in combination with an anti-EGFR antibody like cetuximab to overcome feedback activation of the EGFR pathway.
Table 2: Efficacy of KRAS G12C Inhibitors in CRC
| Inhibitor | Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Adagrasib | KRYSTAL-1[9] | Monotherapy | 43 | 19% | 5.6 months |
| Adagrasib + Cetuximab | KRYSTAL-1[9] | Combination | 28 | 46% | - |
| Divarasib + Cetuximab | Phase Ib[10] | Combination | - | 62% | - |
| Glecirasib + Cetuximab | Phase I/II[11] | Combination | 43 | 62.8% | Not Reached |
Comparative Safety and Tolerability
The safety profiles of these inhibitors are a critical consideration in clinical practice. The most common treatment-related adverse events (TRAEs) are summarized below.
Table 3: Common Treatment-Related Adverse Events (Any Grade)
| Inhibitor | Most Common TRAEs (≥20%) |
| Sotorasib | Diarrhea, nausea, fatigue, increased AST/ALT. |
| Adagrasib | Nausea, diarrhea, vomiting, fatigue.[12] |
| Divarasib | Diarrhea, nausea, vomiting, peripheral edema, increased blood creatine phosphokinase, fatigue, increased amylase, increased AST/ALT.[13] |
| Glecirasib | Anemia, increased blood bilirubin, increased ALT/AST, hypertriglyceridemia.[14] |
Table 4: Grade 3 or Higher Treatment-Related Adverse Events
| Inhibitor | Clinical Trial | Grade ≥3 TRAEs |
| Sotorasib | CodeBreaK 100[5] | - |
| Adagrasib | KRYSTAL-1[10] | 44.8% |
| Divarasib | Phase I Study[10] | Low rate |
| Glecirasib | Phase II[7] | 38.7% |
Experimental Protocols of Key Clinical Trials
A general workflow for the clinical evaluation of KRAS G12C inhibitors is outlined below, followed by specific details of pivotal trials.
CodeBreaK 100 (Sotorasib) [5][15]
-
Design: A global, single-arm, open-label, multicenter Phase I/II trial.
-
Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had progressed on prior therapies.
-
Intervention: Sotorasib 960 mg administered orally once daily.
-
Primary Endpoints: Phase I focused on safety and tolerability, while Phase II's primary endpoint was Objective Response Rate (ORR).
-
Assessments: Tumor response was evaluated according to RECIST v1.1 criteria. Safety was monitored through the reporting of adverse events.
KRYSTAL-1 (Adagrasib) [12][16][17]
-
Design: A multicohort, open-label, non-randomized Phase I/II study.
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation, including NSCLC and CRC.
-
Intervention: Adagrasib 600 mg administered orally twice daily. For the CRC combination cohort, cetuximab was administered intravenously.
-
Primary Endpoints: Objective response and safety.
-
Assessments: Clinical activity (ORR, DCR, DOR, PFS, OS) and safety were evaluated.
Phase I Study of Divarasib (NCT04449874) [6][10]
-
Design: An ongoing, open-label, dose-escalation, and dose-expansion, multicenter Phase I study.
-
Patient Population: Patients 18 years or older with advanced KRAS G12C–positive solid tumors, including NSCLC.
-
Intervention: Single-agent oral divarasib administered at doses ranging from 50-400 mg once daily.
-
Primary Objective: Assessment of safety.
-
Secondary Objectives: Preliminary antitumor activity.
Phase II Study of Glecirasib (NCT05009329) [4][7][8]
-
Design: A pivotal, single-arm, multicenter Phase II study conducted in China.
-
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who were refractory or intolerant to previous treatments, including platinum-based therapy and an immune checkpoint inhibitor.
-
Intervention: Glecirasib 800 mg administered orally once daily.
-
Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee (IRC).
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and safety.
Conclusion and Future Directions
The development of KRAS G12C inhibitors represents a landmark achievement in targeted cancer therapy. Sotorasib and adagrasib have established a new standard of care for patients with KRAS G12C-mutated tumors. Newer agents like divarasib and glecirasib are showing promising efficacy and potentially improved safety profiles in early-phase trials. Head-to-head comparative studies will be crucial to definitively establish the superior agent. Furthermore, ongoing research is focused on combination strategies to overcome resistance mechanisms and further improve clinical outcomes for this patient population. The continued exploration of these targeted therapies holds the promise of more effective and personalized treatments for patients with KRAS G12C-driven cancers.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Glecirasib in KRASG12C-mutated nonsmall-cell lung cancer: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of JAB-21822 in Adult Patients With Advanced Solid Tumors Harboring KRAS p.G12C Mutation in China [clin.larvol.com]
- 12. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNCCN 360 - Non–Small Cell Lung Cancer - AACR 2025: Divarasib Plus Migoprotafib Combination Treatment KRAS G12C-Positive NSCLC [jnccn360.org]
- 14. researchgate.net [researchgate.net]
- 15. lumakrashcp.com [lumakrashcp.com]
- 16. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal Procedures for KRAS G12C Inhibitor 19
This document provides essential safety and logistical information for the proper disposal of KRAS G12C inhibitor 19, also identified as LY3537982. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Information
KRAS G12C inhibitor 19 is a potent compound that requires careful handling. Based on its Safety Data Sheet (SDS), the primary hazards are:
-
Harmful if swallowed: Acute oral toxicity.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and gloves. All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation and contact with skin and eyes.[1]
Hazard and Disposal Summary
For quick reference, the key quantitative data and classifications for KRAS G12C inhibitor 19 are summarized below.
| Identifier | Information | Reference |
| Chemical Name | LY3537982 (KRAS G12C inhibitor 19) | [1] |
| CAS Number | 2649788-46-3 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precaution | Avoid release to the environment. Collect spillage. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal of KRAS G12C inhibitor 19 and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step methodologies apply to different forms of waste generated during research activities.
Protocol 1: Disposal of Unused or Expired Solid Compound
This protocol outlines the procedure for disposing of the pure, solid form of KRAS G12C inhibitor 19.
-
Do Not Dispose in Regular Trash or Down the Drain: This compound is classified as hazardous and must not enter municipal waste streams or sewer systems.[1][2][3]
-
Containerization: Keep the inhibitor in its original, clearly labeled container if possible. If transferring to a new container, ensure it is appropriate for hazardous waste, properly sealed, and clearly labeled with the chemical name, CAS number, and hazard symbols.[4][5]
-
Labeling: Affix a hazardous waste tag to the container. The label must include the chemical name ("KRAS G12C inhibitor 19 / LY3537982"), the quantity of waste, and the date of accumulation.[5]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) for hazardous chemical waste.[4][6] Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[1][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. The EHS office is responsible for transporting the waste to a licensed and approved waste disposal facility.[4]
Protocol 2: Disposal of Contaminated Labware and PPE
This protocol covers the disposal of items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with KRAS G12C inhibitor 19.
-
Segregation of Waste: All solid waste contaminated with the inhibitor should be considered hazardous.
-
Sharps Disposal: Chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.[7]
-
Solid Waste Container: Non-sharp solid waste (e.g., gloves, pipette tips, paper towels) should be collected in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and specify the contaminant ("KRAS G12C inhibitor 19 contaminated debris").
-
Closure and Storage: Once full, securely seal the bag and the outer container. Store in the designated Satellite Accumulation Area.
-
Arrange for Pickup: Contact your institution's EHS office for disposal, following the same procedure as for the solid compound.
Protocol 3: Disposal of Solutions Containing KRAS G12C Inhibitor 19
This protocol details the procedure for disposing of liquid waste, such as stock solutions or media from cell culture experiments.
-
Prohibition of Drain Disposal: Due to its high aquatic toxicity, solutions containing this inhibitor must never be poured down the drain.[1][9] This practice is prohibited by EPA regulations for hazardous pharmaceutical waste.[2]
-
Waste Collection: Collect all aqueous and solvent-based solutions containing the inhibitor in a dedicated, leak-proof, and chemically resistant waste container (e.g., a high-density polyethylene carboy).
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name of the inhibitor, the solvent(s) used (e.g., DMSO, ethanol), and the approximate concentration of the inhibitor.
-
Segregation: Do not mix this waste with other chemical waste streams unless confirmed to be compatible. Store away from acids, bases, and oxidizers.[6]
-
Storage and Pickup: Keep the container sealed when not in use and store it in the designated Satellite Accumulation Area. Arrange for pickup by your institution's EHS office.
Mandatory Visualizations
Disposal Workflow for KRAS G12C Inhibitor 19 Waste
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from working with KRAS G12C inhibitor 19.
Caption: Decision tree for the safe disposal of KRAS G12C inhibitor 19 waste.
References
- 1. shipmangoodwin.com [shipmangoodwin.com]
- 2. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
Essential Safety and Handling Guide for KRAS G12C Inhibitor 19 (LY3537982)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KRAS G12C inhibitor 19, also known as LY3537982. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
KRAS G12C inhibitor 19 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is essential to take the following precautions to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) and Engineering Controls:
Proper PPE and engineering controls are the first line of defense against chemical exposure. Always use this compound within a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols[1][2].
| Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. | To prevent inhalation of dust or aerosols. |
| Engineering Controls | Work in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation exposure. |
Experimental Protocols: Handling and Storage
Strict adherence to proper handling and storage protocols is vital to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area[1][2].
-
Recommended storage as a powder is at -20°C[1].
-
If in solvent, store at -80°C[1].
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[2] |
Disposal Plan
Dispose of KRAS G12C inhibitor 19 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[1][3]. This compound is very toxic to aquatic life, so it is imperative to prevent its release into the environment[1][3].
Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
